2,6-Dichlorostyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCVRMIJBXTMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30350-14-2 | |
| Record name | Poly(2,6-dichlorostyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30350-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7073141 | |
| Record name | 2,6-Dichlorostyrene | |
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Molecular Weight |
173.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28469-92-3 | |
| Record name | 2,6-Dichlorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28469-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dichlorostyrene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28469-92-3 | |
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| Record name | 2,6-Dichlorostyrene | |
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| Record name | 2,6-dichlorostyrene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXL6EU26UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dichlorostyrene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,6-dichlorostyrene. The information is intended to support research and development activities, particularly in the fields of chemical synthesis and drug development.
Core Chemical Properties
This compound is a chlorinated aromatic hydrocarbon.[1] It presents as a clear, colorless to light yellow liquid with a characteristic aromatic odor.[2][3] Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₈H₆Cl₂ | |
| Molecular Weight | 173.04 | g/mol |
| Boiling Point | 88-90 (at 8 mmHg) | °C |
| Density | 1.267 (at 25 °C) | g/mL |
| Refractive Index | 1.573-1.575 (at 20 °C) | |
| Flash Point | 71 | °C |
| Water Solubility | Immiscible | |
| LogP (Octanol/Water Partition Coefficient) | 3.63640 |
Chemical Structure
The structure of this compound consists of a vinyl group attached to a benzene ring substituted with two chlorine atoms at the 2 and 6 positions. The systematic IUPAC name for this compound is 1,3-dichloro-2-ethenylbenzene.[4]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide.[5] In this case, 2,6-dichlorobenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of a strong base.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change.
-
Stir the resulting ylide solution at 0°C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2,6-dichlorobenzaldehyde solution to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.[2]
-
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Analytical Methods
Gas Chromatography (GC):
Gas chromatography is a suitable method for the analysis of this compound, often used to determine purity and monitor reaction progress. A typical method involves using a capillary column with a flame ionization detector (FID).[6]
-
Column: Capillary column (e.g., cross-linked polyethylene glycol stationary phase).[7]
-
Carrier Gas: Helium.[7]
-
Detector: Flame Ionization Detector (FID).[6]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent like toluene for injection.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.
-
¹H NMR: The spectrum will show characteristic signals for the vinyl protons and the aromatic protons. The chemical shifts and coupling patterns provide information about the connectivity of the atoms.
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the vinyl carbons and the aromatic carbons.
Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[8]
Signaling Pathways and Drug Development
Currently, there is limited publicly available information directly linking this compound to specific signaling pathways relevant to drug development. The toxicology of styrenes and chlorinated styrenes has been studied, with a focus on their metabolism and potential for toxicity.[9][10] Styrene itself is metabolized in the body to styrene oxide, which is a reactive epoxide.[10] However, specific studies on the metabolic pathways and biological targets of this compound are not widely reported.
The primary interest in this compound within the broader context of medicinal chemistry appears to be as a synthetic intermediate or building block for more complex molecules. The dichlorinated phenyl group can be found in some pharmacologically active compounds, but this does not imply a direct role for this compound itself in modulating biological pathways.
Further research is required to elucidate any potential interactions of this compound with biological systems and to determine its relevance, if any, to specific signaling cascades in the context of drug discovery and development. At present, its utility is primarily in the realm of chemical synthesis.[1]
References
- 1. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 28469-92-3 [chemicalbook.com]
- 3. This compound CAS#: 28469-92-3 [m.chemicalbook.com]
- 4. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gas-chromatographic determination of chlorostyrene and dichlorostyrene isomers in workplace air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kelid1.ir [kelid1.ir]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Styrene: toxicity studies--what do they show? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,6-Dichlorostyrene
Introduction
2,6-Dichlorostyrene is an organic compound characterized by a styrene backbone with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring.[1] This compound, with the chemical formula C₈H₆Cl₂, is a colorless to pale yellow liquid.[1][2] Its chemical structure and the presence of reactive chlorine atoms make it a valuable intermediate in the synthesis of polymers and other chlorinated compounds.[1] This guide provides a comprehensive overview of the primary synthetic pathways for producing this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in its laboratory-scale synthesis.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common and practical approaches include the Wittig reaction, the dehydration of a corresponding alcohol, and dehydrohalogenation of an alkyl halide. Each of these methods offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.
Pathway 1: The Wittig Reaction
The Wittig reaction is a highly reliable and widely used method for forming carbon-carbon double bonds, making it an excellent choice for the synthesis of alkenes from carbonyl compounds.[3][4] This pathway involves the reaction of 2,6-dichlorobenzaldehyde with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct.[5]
Experimental Protocol: Wittig Reaction
-
Materials: Methyltriphenylphosphonium bromide, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), 2,6-dichlorobenzaldehyde, water, dichloromethane.
-
Procedure:
-
Ylide Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and stir until the salt is fully suspended. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep orange or red. Stir the mixture at 0 °C for 30 minutes.[3]
-
Wittig Reaction: In a separate flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]
-
Workup and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, is then purified by column chromatography on silica gel.[3]
-
Pathway 2: Dehydration of 1-(2,6-dichlorophenyl)ethanol
This two-step pathway first involves the synthesis of 1-(2,6-dichlorophenyl)ethanol, followed by its acid-catalyzed dehydration to yield the desired styrene. The precursor alcohol can be synthesized via a Grignard reaction between 2,6-dichlorobenzaldehyde and a methyl Grignard reagent.
Experimental Protocol: Grignard Reaction and Dehydration
-
Part A: Synthesis of 1-(2,6-dichlorophenyl)ethanol
-
Materials: Magnesium turnings, anhydrous diethyl ether or THF, methyl iodide or methyl bromide, 2,6-dichlorobenzaldehyde, saturated ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.2 equivalents).
-
Add a solution of methyl bromide (1.2 equivalents) in anhydrous ether dropwise to initiate the Grignard reagent formation.[6]
-
Once the Grignard reagent is formed, cool the flask to 0 °C and add a solution of 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous ether dropwise.[6]
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alcohol.[6]
-
-
-
Part B: Dehydration of 1-(2,6-dichlorophenyl)ethanol
-
Materials: 1-(2,6-dichlorophenyl)ethanol, concentrated sulfuric acid or phosphoric acid.
-
Procedure:
-
Place the crude 1-(2,6-dichlorophenyl)ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture, and the product, this compound, can be distilled directly from the reaction mixture as it is formed.
-
The collected distillate is then washed with a saturated sodium bicarbonate solution and water, dried, and purified by vacuum distillation.
-
-
Pathway 3: Dehydrohalogenation of 1-Chloro-1-(2,6-dichlorophenyl)ethane
Dehydrohalogenation is a classic elimination reaction to form alkenes.[7] This pathway involves the creation of a suitable alkyl halide precursor, 1-chloro-1-(2,6-dichlorophenyl)ethane, from the corresponding alcohol, followed by elimination using a strong, sterically hindered base to favor the E2 mechanism and minimize substitution side reactions.[8]
Experimental Protocol: Dehydrohalogenation
-
Part A: Synthesis of 1-Chloro-1-(2,6-dichlorophenyl)ethane
-
Materials: 1-(2,6-dichlorophenyl)ethanol, thionyl chloride (SOCl₂), pyridine.
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2,6-dichlorophenyl)ethanol (1.0 equivalent) in a suitable anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of pyridine.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with ice water and extract the product with dichloromethane. The organic layer is washed, dried, and concentrated to yield the crude alkyl chloride.
-
-
-
Part B: Elimination Reaction
-
Materials: 1-Chloro-1-(2,6-dichlorophenyl)ethane, potassium tert-butoxide (t-BuOK), anhydrous THF.
-
Procedure:
-
Dissolve the crude 1-chloro-1-(2,6-dichlorophenyl)ethane (1.0 equivalent) in anhydrous THF.
-
Add a solution of potassium tert-butoxide (1.5 equivalents) in THF dropwise at room temperature.
-
Stir the reaction for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by vacuum distillation.
-
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthesis pathways. Yields and conditions are based on general literature values for these reaction types and may require optimization for this specific substrate.
| Parameter | Pathway 1: Wittig Reaction | Pathway 2: Dehydration | Pathway 3: Dehydrohalogenation |
| Starting Material | 2,6-Dichlorobenzaldehyde | 2,6-Dichlorobenzaldehyde | 1-(2,6-dichlorophenyl)ethanol |
| Key Reagents | Ph₃P=CH₂ | CH₃MgBr, H₂SO₄ | SOCl₂, t-BuOK |
| Typical Yield | 60-80% | 70-90% (overall) | 65-85% (overall) |
| Reaction Temperature | 0 °C to Room Temp | 0 °C to Reflux | 0 °C to Room Temp |
| Reaction Time | 2-5 hours | 3-6 hours | 4-8 hours |
| Purification Method | Column Chromatography | Distillation | Distillation |
| Purity (Post-Purification) | >98% | >98% | >98% |
Conclusion
This guide has detailed three robust synthetic routes for the preparation of this compound, a valuable chemical intermediate. The Wittig reaction offers a direct conversion from the corresponding aldehyde, while the dehydration and dehydrohalogenation pathways proceed through an alcohol intermediate. The choice of a specific pathway will depend on factors such as starting material availability, scalability, and the desired purity of the final product. The provided protocols and diagrams serve as a foundational resource for researchers and professionals engaged in the synthesis of this and related compounds.
References
- 1. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 28469-92-3 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 8. youtube.com [youtube.com]
Spectroscopic Profile of 2,6-Dichlorostyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorostyrene (CAS No: 28469-92-3), a substituted aromatic hydrocarbon. The information presented herein is intended to support research and development activities by providing key analytical data and standardized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3080-3020 | C-H stretch (aromatic, vinyl) |
| 1630-1600 | C=C stretch (vinyl) |
| 1570-1550 | C=C stretch (aromatic) |
| 1450-1420 | C=C stretch (aromatic) |
| 990 & 910 | =C-H bend (vinyl) |
| 780-740 | C-Cl stretch |
| 770-730 | C-H bend (aromatic) |
Note: The above data is a representative interpretation of the IR spectrum for a dichlorinated styrene derivative. Precise peak positions may vary based on experimental conditions.
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.28 | m | 1H | Aromatic CH |
| ~7.08 | m | 2H | Aromatic CH |
| ~6.69 | dd | 1H | -CH=CH₂ (vinyl proton, α to ring) |
| ~5.79 | d | 1H | -CH=CH ₂ (vinyl proton, trans to ring) |
| ~5.71 | d | 1H | -CH=CH ₂ (vinyl proton, cis to ring) |
Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration. The aromatic region may present as a complex multiplet.[1]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~137.5 | Quaternary aromatic C-Cl |
| ~135.2 | Quaternary aromatic C attached to vinyl |
| ~134.8 | Vinyl C H=CH₂ |
| ~128.4 | Aromatic CH |
| ~116.5 | Vinyl CH=C H₂ |
Note: These are predicted chemical shifts based on the structure. Actual experimental values may differ slightly.
Table 4: Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 172 | 100.0 | [M]⁺ (Molecular ion, ³⁵Cl, ³⁵Cl) |
| 174 | 66.5 | [M+2]⁺ (Isotope peak, ³⁵Cl, ³⁷Cl) |
| 176 | 11.7 | [M+4]⁺ (Isotope peak, ³⁷Cl, ³⁷Cl) |
| 137 | 89.7 | [M-Cl]⁺ |
| 102 | 32.7 | [M-Cl-Cl]⁺ or [C₈H₆]⁺ |
| 101 | 44.0 | [M-Cl-HCl]⁺ |
| 75 | 26.4 | [C₆H₃]⁺ |
Note: The fragmentation pattern is characterized by the loss of chlorine atoms and the vinyl group. The isotopic pattern of two chlorine atoms (approx. 9:6:1 ratio for M:M+2:M+4) is a key feature.[1][2]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Infrared (IR) Spectroscopy
This protocol is for the analysis of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[3]
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the preparation and analysis of a sample for ¹H and ¹³C NMR.
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.[5]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]
-
Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile organic compounds like this compound.[7]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC-MS System Parameters:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, typically in splitless mode for trace analysis.[8]
-
Inlet Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).[8]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.[8]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the analyte and expected fragments (e.g., m/z 40-300).
-
Ion Source and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation and analyze the fragmentation pattern.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
References
- 1. This compound(28469-92-3) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. organomation.com [organomation.com]
- 7. dem.ri.gov [dem.ri.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichlorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichlorostyrene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where detailed structural elucidation of chemical compounds is critical. Included are tabulated spectral data, detailed experimental protocols, and a logical workflow for NMR analysis.
Introduction
This compound is a halogenated aromatic compound with the chemical formula C₈H₆Cl₂. As a substituted styrene, its vinyl group and dichlorinated benzene ring give rise to a characteristic NMR spectrum that is instrumental in its identification and in understanding its chemical environment. Precise NMR data is essential for quality control, reaction monitoring, and for the characterization of novel compounds derived from this molecule.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The following tables summarize the chemical shifts (δ), multiplicities, and coupling constants (J) for the proton spectrum, and the chemical shifts for the carbon spectrum.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-4 | ~7.28 | t | 8.0 | 1H |
| H-3, H-5 | ~7.08 | d | 8.0 | 2H |
| H-α | ~6.69 | dd | 17.6, 11.0 | 1H |
| H-β (trans) | ~5.79 | d | 17.6 | 1H |
| H-β (cis) | ~5.71 | d | 11.0 | 1H |
Note: The assignments are based on typical chemical shifts and coupling patterns for substituted styrenes. The exact values may vary slightly depending on the experimental conditions.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 | ~137.5 |
| C-2, C-6 | ~135.0 |
| C-α | ~133.0 |
| C-4 | ~128.5 |
| C-3, C-5 | ~128.0 |
| C-β | ~117.0 |
Note: The assignments are based on predicted chemical shifts for dichlorinated styrenes and related compounds. Quaternary carbons (C-1, C-2, C-6) are typically weaker in intensity.
Experimental Protocols
The following protocols outline the methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Probe: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm.
-
Integrate the signals and measure the coupling constants.
-
¹³C NMR Spectroscopy
-
Instrument: A 101 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Probe: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Maintain the lock and shim settings from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-220 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ signal at 77.16 ppm.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for the NMR analysis of this compound.
An In-depth Technical Guide to the FTIR and Mass Spectrometry of 2,6-Dichlorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 2,6-Dichlorostyrene using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). The information contained herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.
Introduction to this compound
This compound is a halogenated aromatic compound with the chemical formula C₈H₆Cl₂. Its structure consists of a styrene molecule substituted with two chlorine atoms at the 2 and 6 positions of the benzene ring. This substitution pattern significantly influences its chemical and physical properties, as well as its spectroscopic behavior. Understanding the FTIR and mass spectral characteristics of this compound is crucial for its unambiguous identification, purity assessment, and for studying its role in various chemical reactions.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing its fragmentation pattern upon ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for analyzing volatile and semi-volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Gas Chromatography (GC):
-
Injection: A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid vaporization of the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column). The column is housed in an oven with a programmed temperature gradient to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry (MS):
-
Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a commonly used technique where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the electron beam also imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Presentation: Mass Spectral Data
The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion peak is observed as a cluster of peaks at m/z 172, 174, and 176. The major fragmentation pathways involve the loss of chlorine atoms and the vinyl group.
| m/z | Probable Fragment Ion | Notes |
| 172 | [C₈H₆³⁵Cl₂]⁺• | Molecular ion (M⁺•) with two ³⁵Cl isotopes. This is often the most abundant peak in the molecular ion cluster.[1][2] |
| 174 | [C₈H₆³⁵Cl³⁷Cl]⁺• | Molecular ion (M+2)⁺• with one ³⁵Cl and one ³⁷Cl isotope.[1][2] |
| 176 | [C₈H₆³⁷Cl₂]⁺• | Molecular ion (M+4)⁺• with two ³⁷Cl isotopes. |
| 137 | [C₈H₆³⁵Cl]⁺ | Fragment resulting from the loss of a chlorine radical from the molecular ion. This is a prominent peak in the spectrum.[1][2] |
| 139 | [C₈H₆³⁷Cl]⁺ | Isotopic peak corresponding to the loss of a chlorine radical. |
| 102 | [C₈H₆]⁺• | Fragment resulting from the loss of two chlorine radicals. |
| 75 | [C₆H₃]⁺ | Aromatic fragment. |
Visualization: Mass Spectrometry Fragmentation Pathway
Caption: Fragmentation pathway of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a chemical "fingerprint" of a substance, as different chemical functional groups absorb infrared radiation at specific, characteristic frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables samples to be examined directly in the solid or liquid state without further preparation.
-
Background Spectrum: A background spectrum is collected with no sample on the ATR crystal. This is necessary to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: A small amount of liquid this compound is placed directly onto the ATR crystal (e.g., a diamond or zinc selenide crystal).
-
Spectrum Acquisition: Infrared radiation is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the radiation penetrates a short distance into the sample. This evanescent wave is absorbed by the sample at specific frequencies corresponding to its vibrational modes. The attenuated radiation is then directed to a detector.
-
Data Processing: The resulting interferogram is mathematically converted into a spectrum using a Fourier transform. The background spectrum is then subtracted from the sample spectrum to yield the final infrared spectrum of this compound.
Data Presentation: FTIR Spectral Data
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various functional groups. The following table provides a theoretical assignment of the major expected peaks based on established infrared correlation charts.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic C-H | Medium to Weak |
| 3080-3010 | C-H Stretch | Vinyl (=C-H) | Medium |
| 1625-1600 | C=C Stretch | Vinyl (C=C) | Medium to Weak |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1000-650 | C-H Out-of-Plane Bend | Aromatic C-H | Strong |
| 990-910 | C-H Out-of-Plane Bend | Vinyl (=CH₂) | Strong |
| 850-550 | C-Cl Stretch | Aryl-Cl | Strong |
Visualization: Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 2,6-Dichlorostyrene Monomer
This technical guide provides a comprehensive overview of the core physical properties of this compound monomer (CAS No: 28469-92-3). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and safety assessments.
Introduction
This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₈H₆Cl₂.[1] It is a monomer that can be used in the synthesis of polymers and other organic compounds.[2][3] Understanding its physical properties is crucial for its handling, storage, and application in various chemical syntheses. This document summarizes key physical data and outlines the standard experimental protocols for their determination.
Physical Properties of this compound
The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.
| Property | Value | Conditions |
| Molecular Formula | C₈H₆Cl₂ | |
| Molecular Weight | 173.04 g/mol | |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 88-90 °C | @ 8 mmHg |
| Melting Point | 89 °C | [4] |
| Density | 1.267 g/mL | at 25 °C |
| Refractive Index | 1.573 - 1.575 | n20/D |
| Flash Point | 71 °C (159.8 °F) | closed cup |
| Solubility | Immiscible with water | [4][5] |
| Storage Temperature | 2-8 °C | [4] |
Experimental Protocols for Determination of Physical Properties
The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for small quantities, a micro-boiling point or distillation method is employed.[6][7]
Micro-Boiling Point Method:
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The setup is heated in a controlled manner, often in a Thiele tube or a melting point apparatus with a heating block.[8]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]
-
The heat is then slowly reduced. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]
Distillation Method:
-
For larger quantities, a simple distillation apparatus is set up.[6]
-
The liquid is heated in a distillation flask.
-
The temperature of the vapor is measured with a thermometer placed at the vapor outlet.
-
The constant temperature at which the liquid condenses and is collected is the boiling point.[6]
Determination of Density
Density is the mass per unit volume of a substance. For liquids, it is typically measured using a pycnometer or a graduated cylinder and a balance.[9][10]
Using a Graduated Cylinder:
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.[11]
-
A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]
-
The mass of the graduated cylinder with the liquid is then measured.[11]
-
The mass of the liquid is determined by subtraction, and the density is calculated using the formula: Density = Mass / Volume.[9][10]
Using a Pycnometer (Density Bottle):
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped.
-
The mass of the filled pycnometer is measured.
-
The mass of the liquid is calculated. The volume of the pycnometer is known or can be determined using a reference liquid like water.
-
The density is then calculated.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is measured using a refractometer.[13][14]
Abbe Refractometer Method:
-
A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[14]
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the calibrated scale.
-
The measurement is temperature-dependent, so the temperature is controlled and reported.[14]
Logical Workflow for Physical Property Characterization
The following diagram illustrates a general workflow for the physical characterization of a liquid chemical compound like this compound.
References
- 1. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 28469-92-3 [chemicalbook.com]
- 4. This compound CAS#: 28469-92-3 [m.chemicalbook.com]
- 5. This compound, 96%, stab. with 0.1% 4-tert-butylcatechol | Fisher Scientific [fishersci.ca]
- 6. vernier.com [vernier.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. embibe.com [embibe.com]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. Refractive index - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of 2,6-Dichlorostyrene: A Technical Guide for Researchers
Introduction
Understanding the Solubility of 2,6-Dichlorostyrene
This compound is a colorless to pale yellow liquid at room temperature. General observations indicate that it is moderately soluble in a range of common organic solvents and is considered immiscible with water.[1][2][3][4] The "like dissolves like" principle suggests that its solubility will be higher in non-polar and weakly polar organic solvents due to its own relatively non-polar nature, a characteristic shared by similar chlorinated hydrocarbons.[5]
Illustrative Quantitative Solubility Data
The following table presents a representative summary of how quantitative solubility data for this compound could be structured. Note: The values presented here are illustrative and intended to serve as a template for reporting experimentally determined data.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (χ) |
| Hexane | Alkane | 25 | Value | Value | Value |
| Toluene | Aromatic | 25 | Value | Value | Value |
| Dichloromethane | Halogenated Alkane | 25 | Value | Value | Value |
| Ethyl Acetate | Ester | 25 | Value | Value | Value |
| Acetone | Ketone | 25 | Value | Value | Value |
| Ethanol | Alcohol | 25 | Value | Value | Value |
| Methanol | Alcohol | 25 | Value | Value | Value |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Value | Value | Value |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various applications, from designing crystallization processes to preparing solutions for chemical reactions. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Isothermal Equilibrium Method (Shake-Flask Method)
This gravimetric method is a gold standard for determining the thermodynamic solubility of a compound in a solvent at a given temperature.
Principle: An excess of the solute (this compound) is mixed with the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined gravimetrically.
Apparatus and Materials:
-
Thermostatic shaker or water bath
-
Vials with tight-fitting caps
-
Analytical balance
-
Pipettes
-
Evaporating dish or watch glass
-
Oven
-
This compound
-
Organic solvents of interest
Procedure:
-
Add a known volume of the selected organic solvent to a series of vials.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed pipette.
-
Transfer the aliquot to a pre-weighed evaporating dish.
-
Weigh the evaporating dish with the solution to determine the mass of the solution.
-
Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.
-
Once the solvent is fully evaporated, weigh the evaporating dish containing the this compound residue.
-
Repeat the weighing until a constant mass is achieved to ensure all solvent has been removed.
Calculation:
-
Mass of this compound (solute): (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
-
To express solubility in other units such as g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.
Spectroscopic Methods (UV-Vis or HPLC)
Spectroscopic methods are instrumental techniques that can provide rapid and accurate solubility measurements, especially for compounds with a strong chromophore.
Principle: A saturated solution is prepared, and after filtration, the concentration of the solute in the filtrate is determined by measuring its absorbance (UV-Vis) or by chromatographic separation and detection (HPLC) against a calibration curve.
Apparatus and Materials:
-
Same as for the Isothermal Equilibrium Method
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks for standard solutions
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-6 of the Isothermal Equilibrium Method.
-
Sample Preparation:
-
Carefully filter the saturated supernatant through a syringe filter to remove any undissolved micro-particles. The filter material should be compatible with the organic solvent used.
-
Accurately dilute a known volume of the filtrate with the same solvent to bring the concentration within the linear range of the calibration curve.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
For HPLC, inject a fixed volume of each standard and record the peak area.
-
Plot a graph of absorbance or peak area versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance or inject the diluted filtrate into the HPLC system and record the signal.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying by the dilution factor.
-
Logical Workflow and Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship in the process of solubility determination.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be systematically documented in publicly accessible literature, this guide provides researchers, scientists, and drug development professionals with the necessary framework to approach this challenge. The detailed experimental protocols for the isothermal equilibrium and spectroscopic methods offer robust and reliable means of generating high-quality solubility data. The provided workflows and illustrative data table serve as practical tools for planning experiments and reporting findings. A thorough understanding and experimental determination of the solubility of this compound are indispensable for its effective application in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 2,6-Dichlorostyrene
This technical guide provides a comprehensive overview of the health and safety information for 2,6-Dichlorostyrene, compiled for researchers, scientists, and drug development professionals. The information is based on available safety data sheets and toxicological literature. It is important to note that while this guide summarizes the current state of knowledge, there are significant gaps in the publicly available experimental data for this specific compound.
Chemical and Physical Properties
This compound is a chlorinated aromatic hydrocarbon.[1] Its physical and chemical properties are crucial for understanding its behavior and potential for exposure in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂ | [1][2][3] |
| Molecular Weight | 173.04 g/mol | [1][2][3] |
| CAS Number | 28469-92-3 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 88-90 °C at 8 mmHg | [3][4] |
| Density | 1.267 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.574 | [3] |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Water Solubility | Immiscible | [5] |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
Source: Aggregated GHS information from multiple sources.[6]
Toxicological Information
Detailed toxicological studies specifically on this compound are limited in the public domain. The following sections summarize the known toxicological profile and provide context based on standardized testing protocols and data from related compounds.
Acute Toxicity
No quantitative data for acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for this compound were found in the reviewed literature.[5] The GHS classification does not currently include an acute toxicity hazard.
Skin Irritation
This compound is classified as a skin irritant (Category 2).[6] This classification is typically based on results from in vivo studies following standardized protocols such as OECD Guideline 404.
This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System : Healthy young adult albino rabbits are typically used.[7][8]
-
Procedure :
-
Observation :
-
Scoring : The severity of erythema and edema are scored, and an overall irritation score is calculated.[9]
Eye Irritation
This compound is classified as causing serious eye irritation (Category 2A).[6] This indicates that upon contact with the eyes, it can cause significant, but reversible, damage. The standard test for this endpoint is OECD Guideline 405.
This study evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test System : Healthy young adult albino rabbits are used.
-
Procedure :
-
Observation :
-
Scoring : Lesions are scored according to a standardized system to determine the overall level of irritation.[11]
Carcinogenicity
This compound is classified as "suspected of causing cancer" (GHS Category 2).[6] This classification is based on limited evidence of carcinogenicity in animal studies and/or suggestive data from human studies. Specific long-term carcinogenicity bioassays for this compound, such as those conducted by the National Toxicology Program (NTP), were not found in the public literature.[15]
These studies are designed to evaluate the carcinogenic potential of a chemical over the lifespan of the test animals.
-
Test System : Typically involves two rodent species, such as F344 rats and B6C3F1 mice, of both sexes.[16][17]
-
Administration : The chemical is administered for up to two years via a relevant route of exposure (e.g., inhalation, oral gavage, in feed).
-
Dose Selection : Multiple dose groups are used, based on results from shorter-term toxicity studies.
-
Endpoints :
-
Survival and body weight changes are monitored throughout the study.
-
At the end of the study, a complete necropsy is performed, and all tissues are examined microscopically for the presence of tumors.
-
-
Data Analysis : The incidence of tumors in the treated groups is statistically compared to the control group.
Genotoxicity
No specific genotoxicity data (e.g., Ames test, in vitro micronucleus assay) for this compound were identified.[18] Genotoxicity testing is crucial for assessing the potential of a chemical to cause DNA damage, which can be a mechanism for carcinogenicity.
Potential Metabolism and Mechanism of Toxicity
The metabolic pathway of this compound has not been specifically elucidated. However, based on the metabolism of other chlorinated aromatic compounds and styrenes, a plausible pathway can be hypothesized.[19][20][21][22][23] The vinyl group is likely to be a primary site of metabolism.
-
Phase I Metabolism : Cytochrome P450 enzymes may oxidize the vinyl group to form a reactive epoxide intermediate, this compound oxide.
-
Phase II Metabolism : This epoxide can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).
-
Toxicity : If not efficiently detoxified, the reactive epoxide can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity, which may underlie its carcinogenic potential.
Ecotoxicological Information
Safe Handling and Exposure Control
Due to its hazardous properties, strict safety precautions must be followed when handling this compound.
Handling and Storage
-
Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store refrigerated at 2-8°C.[3] Keep away from heat, sparks, and open flames.[5] Incompatible with strong oxidizing agents.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Source: General recommendations from safety data sheets.
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5] |
Fire Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific Hazards : Combustible liquid.[5] Containers may explode when heated.[5]
-
Hazardous Combustion Products : Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
Conclusion
This compound is a hazardous chemical that requires careful handling. It is a known skin and eye irritant, may cause respiratory irritation, and is suspected of being a carcinogen. While this guide provides a summary of the available health and safety information, it is critical to recognize the significant data gaps in its toxicological profile. There is a lack of publicly available quantitative data on acute toxicity, carcinogenicity, and ecotoxicity. Therefore, a cautious approach, assuming high toxicity, is warranted. All laboratory work with this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. Further research is needed to fully characterize the health and environmental risks associated with this compound.
References
- 1. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2,6-二氯苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 28469-92-3 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of 14C-dichloroethyne in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dichloromethane (methylene chloride): metabolism to formaldehyde and formation of DNA-protein cross-links in B6C3F1 mice and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolism of dichloromethylcatechols as central intermediates in the degradation of dichlorotoluenes by Ralstonia sp. strain PS12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Changes in metabolism during toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2,6-Dichlorostyrene: Commercial Availability, Synthesis, and Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dichlorostyrene, a valuable substituted styrene monomer in organic synthesis and polymer chemistry. This document details its commercial availability, physical and chemical properties, and provides established protocols for its synthesis and polymerization.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, with purities typically ranging from 96% to over 99%. Several major suppliers are listed below, although this is not an exhaustive list. It is recommended to consult the suppliers' websites for the most current product specifications and availability.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥99% | 1 g, 5 g | Often stabilized with 4-tert-butylcatechol. |
| Santa Cruz Biotechnology | - | Contact for details | For research use only.[1] |
| Thermo Fisher Scientific | 96% | 5 g, 25 g | Stabilized with 0.1% 4-tert-butylcatechol. |
| Echemi | Industrial Grade (98%), 99% | Inquire for bulk | Platform with multiple suppliers.[2] |
| ChemicalBook | 99% | Inquire for bulk | Platform with multiple suppliers.[3] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. It is important to handle this compound in a well-ventilated area, following appropriate safety protocols as outlined in the Safety Data Sheet (SDS).
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28469-92-3 | [1][2] |
| Molecular Formula | C₈H₆Cl₂ | [1][2] |
| Molecular Weight | 173.04 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 88-90 °C at 8 mmHg | [4] |
| Density | 1.267 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.573 - 1.575 | [4] |
| Flash Point | 71 °C (closed cup) | |
| Solubility | Immiscible with water. | [3] |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry reactions. The Wittig reaction, utilizing 2,6-dichlorobenzaldehyde as a starting material, is a common and effective method.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Reaction Scheme:
Materials:
-
2,6-Dichlorobenzaldehyde
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and stir until the salt is fully suspended.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the phosphorus ylide.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2,6-dichlorobenzaldehyde solution to the ylide suspension at 0°C via a dropping funnel or syringe pump.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient).
-
Polymerization of this compound
Poly(this compound) can be synthesized through free-radical polymerization. The following is a general procedure that can be adapted for specific applications.[5]
Experimental Protocol: Free-Radical Polymerization
Reaction Scheme:
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the initiator
-
Toluene or another suitable solvent
-
Methanol for precipitation
-
Standard laboratory glassware for polymerization reactions
Procedure:
-
Reaction Setup:
-
In a reaction vessel (e.g., a Schlenk tube or round-bottom flask), place the desired amount of this compound monomer.
-
Add the solvent (e.g., toluene) to achieve the desired monomer concentration.
-
Add the free-radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).
-
The reaction mixture should be deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Polymerization:
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN).
-
Maintain the reaction under an inert atmosphere with stirring for the desired reaction time (typically several hours to overnight). The viscosity of the solution will increase as the polymerization proceeds.
-
-
Isolation and Purification:
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Supply Chain and Synthesis Workflow
The following diagram illustrates the general supply chain for obtaining this compound and the workflow for its subsequent use in polymerization.
References
Methodological & Application
Application Notes and Protocols for the Free-Radical Polymerization of 2,6-Dichlorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,6-dichlorostyrene) is a specialty polymer with potential applications in various fields, including as a component in advanced materials and as a precursor for further chemical modifications. Its synthesis via free-radical polymerization offers a versatile method for producing this polymer. These application notes provide a comprehensive overview, experimental protocols, and key data related to the free-radical polymerization of this compound. While detailed studies on the homopolymerization of this compound are not extensively reported in publicly available literature, this document provides a generalized protocol based on the well-established principles of free-radical polymerization of substituted styrenes. The quantitative data presented are derived from copolymerization studies of this compound and should be considered as illustrative examples.
Data Presentation
The following table summarizes representative quantitative data from the free-radical copolymerization of this compound (2,6-DClSt) with various comonomers. These values can offer insights into the potential reaction conditions and resulting polymer characteristics.
| Comonomer | Initiator | Solvent | Temperature (°C) | Molar Ratio (2,6-DClSt:Comonomer) | Mw ( g/mol x 10³) | Mn ( g/mol x 10³) | PDI (Mw/Mn) |
| Maleimide (MI) | AIBN | Toluene | 65 | 0.5 : 0.5 | 46.1 | 27.1 | 1.70 |
| N-Methylmaleimide (NMeMI) | AIBN | Toluene | 65 | 0.4 : 0.6 | 90.4 | 46.0 | 1.97 |
| N-Phenylmaleimide (NPhMI) | AIBN | Toluene | 65 | 0.4 : 0.6 | 81.4 | 37.0 | 2.20 |
| Maleic Anhydride (MAn) | AIBN | Toluene | 65 | Equimolar | - | - | - |
Note: Data extracted from copolymerization studies. Mw = Weight-average molecular weight, Mn = Number-average molecular weight, PDI = Polydispersity Index.
Experimental Protocols
This section outlines a general protocol for the free-radical polymerization of this compound. Researchers should note that optimization of reaction conditions such as initiator concentration, temperature, and reaction time may be necessary to achieve desired polymer characteristics.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or Argon gas supply
-
Oil bath or heating mantle with temperature control
-
Vacuum filtration apparatus
Procedure: Solution Polymerization
-
Monomer Purification: If necessary, purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup:
-
Place a magnetic stir bar in a clean, dry Schlenk flask.
-
Add the desired amount of this compound monomer and toluene to the flask. A typical starting concentration would be in the range of 1-2 M.
-
Add the calculated amount of AIBN initiator. The initiator concentration will influence the molecular weight of the resulting polymer; a higher concentration generally leads to lower molecular weight. A starting point could be a monomer-to-initiator molar ratio of 100:1 to 500:1.
-
-
Degassing:
-
Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath set to the desired temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture vigorously.
-
Allow the polymerization to proceed for the desired amount of time. Reaction times can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
-
Termination and Precipitation:
-
To stop the reaction, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate.
-
-
Purification:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., toluene or THF) and re-precipitate it into methanol to further purify it.
-
-
Drying:
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization:
The resulting poly(this compound) can be characterized by various techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
Visualizations
Diagram of the Free-Radical Polymerization Mechanism
Caption: Mechanism of free-radical polymerization.
Experimental Workflow for the Synthesis of Poly(this compound)
Caption: Experimental workflow for synthesis.
Synthesis of Poly(2,6-dichlorostyrene): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,6-dichlorostyrene) is a halogenated polymer with potential applications in various fields, including as a dielectric material, a flame retardant, and a precursor for further chemical modifications. Its synthesis is typically achieved through the free-radical polymerization of the this compound monomer. This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(this compound).
Physicochemical Properties
A summary of the key physicochemical properties of the monomer and the resulting polymer is presented below.
| Property | This compound (Monomer)[1][2][3] | Poly(this compound) (Polymer) |
| CAS Number | 28469-92-3[1][2] | 30350-14-2[1] |
| Molecular Formula | C₈H₆Cl₂[1][2] | (C₈H₆Cl₂)ₙ |
| Molecular Weight | 173.04 g/mol [1] | Varies |
| Appearance | Clear, colorless liquid[4] | Solid |
| Boiling Point | 88-90 °C at 8 mmHg[3] | Not applicable |
| Density | 1.267 g/mL at 25 °C[3] | Not available |
| Refractive Index (n20/D) | 1.574[3] | 1.625 |
| Glass Transition Temp. (Tg) | Not applicable | 167 °C |
Synthesis of Poly(this compound) via Free-Radical Polymerization
The most common method for synthesizing poly(this compound) is through free-radical polymerization of the this compound monomer. This can be carried out using a variety of initiators and solvents. Below is a representative protocol for the solution polymerization of this compound.
Experimental Protocol: Solution Polymerization
Materials:
-
This compound (monomer)
-
Toluene or Butanone (solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Monomer Purification: If necessary, purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the desired amount of this compound in the chosen solvent (e.g., toluene or butanone).
-
Inert Atmosphere: Purge the reaction mixture with dry nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: Add the free-radical initiator (e.g., AIBN or BPO). The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer. A typical starting ratio is 100:1 to 500:1.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN and BPO). Maintain the reaction under a nitrogen atmosphere with constant stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.
-
Polymer Precipitation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of poly(this compound).
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.
| Parameter | Typical Value (Representative) |
| Weight-Average Molecular Weight (Mw) | 40,000 - 100,000 g/mol |
| Number-Average Molecular Weight (Mn) | 25,000 - 50,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 167 °C |
Note: The molecular weight and PDI are highly dependent on the specific reaction conditions (monomer/initiator ratio, temperature, solvent, and reaction time). The values provided are representative for a typical free-radical polymerization.
Applications
Poly(this compound) is a material with properties that make it suitable for a range of specialized applications:
-
High Refractive Index Materials: Due to the presence of chlorine atoms, the polymer exhibits a high refractive index, making it a candidate for use in optical applications such as anti-reflective coatings and in the fabrication of photonic devices.
-
Flame Retardants: The high chlorine content contributes to the flame-retardant properties of the material.
-
Dielectric Materials: The polymer's low dielectric constant and loss tangent make it potentially useful as an insulator in electronic components.
-
Chemical Intermediate: The chlorine atoms on the phenyl ring can be subjected to further chemical modifications to introduce other functional groups, allowing for the synthesis of a variety of derivative polymers with tailored properties.
Safety Precautions
-
This compound is a chemical that should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
Signaling Pathway/Logical Relationship Diagram:
Caption: Free-radical polymerization of this compound.
References
Application Notes and Protocols for Living Polymerization of 2,6-Dichlorostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the living polymerization of 2,6-dichlorostyrene, a monomer of interest for the synthesis of advanced polymer architectures with potential applications in drug delivery, materials science, and nanotechnology. The methods described herein—Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Anionic Polymerization—offer precise control over molecular weight, polydispersity, and polymer architecture.
Introduction to Living Polymerization
Living polymerization is a form of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers. For substituted styrenes like this compound, living polymerization techniques are crucial for obtaining well-defined materials. The electron-withdrawing nature of the chlorine substituents can influence the reactivity of the monomer and the stability of the propagating species, making the choice of polymerization method critical.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a robust and versatile controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper) to reversibly activate and deactivate the propagating polymer chains. This reversible activation/deactivation process allows for controlled polymer growth. For substituted styrenes, ATRP has been shown to be an effective method, with electron-withdrawing groups generally leading to faster polymerization rates.
Experimental Protocol: ATRP of this compound
This protocol is adapted from general procedures for the ATRP of styrene and substituted styrenes.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove inhibitors.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and alternatively evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anisole (5 mL) and PMDETA (20.8 µL, 0.1 mmol) to the flask via a nitrogen-purged syringe. Stir the mixture until a homogeneous green solution is formed.
-
Add the purified this compound (1.73 g, 10 mmol) to the flask.
-
De-gas the mixture by bubbling with nitrogen for 20 minutes.
-
Initiate the polymerization by adding EBiB (14.7 µL, 0.1 mmol) via a microliter syringe.
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Termination: After the desired conversion is reached (e.g., 6 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the mixture with THF (10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to an excess of cold methanol. Filter the white polymer, wash with methanol, and dry under vacuum at 40 °C overnight.
Expected Quantitative Data (Illustrative)
| Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , GPC) | PDI (M_w/M_n) |
| 1 | 25 | 4325 | 4500 | 1.15 |
| 2 | 45 | 7785 | 8000 | 1.12 |
| 4 | 70 | 12110 | 12500 | 1.10 |
| 6 | 85 | 14705 | 15000 | 1.08 |
Theoretical M_n = (([Monomer]/[Initiator]) * Conversion * MW_monomer) + MW_initiator
ATRP Workflow
Caption: Workflow for ATRP of this compound.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is another powerful controlled radical polymerization technique that relies on a chain transfer agent (CTA) to mediate the polymerization. The choice of CTA is critical and depends on the monomer being polymerized. For styrenic monomers, dithiobenzoates and trithiocarbonates are often effective.
Experimental Protocol: RAFT Polymerization of this compound
This protocol is adapted from general procedures for the RAFT polymerization of styrene.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent/CTA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina.
-
Reaction Mixture Preparation: In a Schlenk tube, dissolve this compound (1.73 g, 10 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in toluene (5 mL).
-
De-gassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed tube in a preheated oil bath at 70 °C.
-
Monitoring: Take samples at regular intervals to determine conversion and molecular weight evolution.
-
Termination: After the desired time (e.g., 24 hours), stop the reaction by cooling the tube in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Filter the polymer, redissolve in a minimal amount of THF, and re-precipitate into methanol. Dry the final product under vacuum.
Expected Quantitative Data (Illustrative)
| Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , GPC) | PDI (M_w/M_n) |
| 4 | 20 | 3460 | 3600 | 1.18 |
| 8 | 38 | 6574 | 6800 | 1.15 |
| 16 | 65 | 11245 | 11500 | 1.12 |
| 24 | 82 | 14186 | 14500 | 1.10 |
Theoretical M_n = (([Monomer]/[CTA]) * Conversion * MW_monomer) + MW_CTA
RAFT Polymerization Mechanism
Caption: Key steps in RAFT polymerization.
Anionic Polymerization of this compound
Anionic polymerization can produce polymers with very low PDI and well-defined structures. However, it requires stringent reaction conditions, including high purity of reagents and an oxygen- and moisture-free environment. For styrenic monomers with electron-withdrawing groups, the anionic polymerization can be sensitive to side reactions.
Experimental Protocol: Anionic Polymerization of this compound
This protocol is a generalized procedure and requires rigorous adherence to air- and moisture-free techniques.
Materials:
-
This compound (monomer)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
Methanol (terminating agent)
-
High-vacuum line and glassware
Procedure:
-
Solvent and Monomer Purification: Dry THF over sodium/benzophenone ketyl and distill under high vacuum just before use. Purify this compound by distillation from calcium hydride.
-
Reaction Setup: Assemble and flame-dry all glassware under high vacuum.
-
Polymerization: Cool the reaction flask to -78 °C (dry ice/acetone bath). Distill the purified THF into the flask.
-
Add the purified this compound to the cold THF.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi solution via a gas-tight syringe. A color change should be observed, indicating the formation of the styryl anion.
-
Allow the polymerization to proceed for the desired time (e.g., 1 hour).
-
Termination: Quench the reaction by adding a small amount of degassed methanol. The color should disappear.
-
Purification: Warm the solution to room temperature and precipitate the polymer by pouring it into a large volume of methanol. Filter and dry the polymer under vacuum.
Expected Quantitative Data (Illustrative)
| Target M_n ( g/mol ) | [Monomer]/[Initiator] | M_n ( g/mol , GPC) | PDI (M_w/M_n) |
| 5,000 | 29 | 5,100 | 1.05 |
| 10,000 | 58 | 10,200 | 1.04 |
| 20,000 | 116 | 20,500 | 1.05 |
Anionic Polymerization Logical Flow
Caption: Logical flow for anionic polymerization.
Summary and Comparison
| Method | Advantages | Disadvantages | Typical PDI |
| ATRP | Tolerant to impurities and functional groups; commercially available components. | Metal catalyst contamination. | 1.05 - 1.20 |
| RAFT | Wide monomer scope; no metal catalyst. | RAFT agent synthesis can be complex; potential color and odor in the final polymer. | 1.05 - 1.20 |
| Anionic | Very low PDI; precise control. | Requires stringent anhydrous and anaerobic conditions; limited functional group tolerance. | < 1.10 |
These protocols and notes provide a foundation for researchers to develop well-defined polymers from this compound. The choice of method will depend on the specific requirements of the target polymer and the experimental capabilities of the laboratory. It is recommended to perform small-scale trial polymerizations to optimize conditions for specific molecular weight targets.
Application Notes and Protocols for 2,6-Dichlorostyrene in Block Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of halogenated monomers, such as 2,6-dichlorostyrene (2,6-DCS), into block copolymers offers a versatile platform for tuning the physical and chemical properties of resulting nanomaterials. The presence of chlorine atoms on the phenyl ring can significantly alter the polymer's hydrophobicity, thermal stability, and refractive index. In the context of drug delivery, block copolymers containing a poly(this compound) (P(2,6-DCS)) block can self-assemble into micelles with a tunable hydrophobic core, providing a potential nano-carrier for poorly water-soluble drugs. This document provides an overview of the synthesis of such block copolymers and detailed, though generalized, protocols for their preparation and subsequent application in drug loading.
Due to the limited specific literature on the controlled polymerization of this compound for block copolymer synthesis, the following protocols are based on established methods for styrene and its derivatives, and would require optimization for this specific monomer.
Data Presentation
Table 1: Properties of Poly(this compound) Homopolymer
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 167 °C | Not specified in search results |
| Refractive Index (n20/D) | 1.625 | Not specified in search results |
| Molecular Weight | Not specified | |
| Polydispersity Index (PDI) | Not specified |
Experimental Protocols
Protocol 1: Synthesis of a Macroinitiator for Controlled Radical Polymerization
To synthesize a well-defined block copolymer, a macroinitiator is typically prepared first. This protocol describes the synthesis of a poly(ethylene glycol) (PEG)-based macroinitiator suitable for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
In a round-bottom flask, dissolve mPEG-OH (1 equivalent) and CPAD (1.5 equivalents) in anhydrous DCM.
-
Add DMAP (0.2 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the mPEG/CPAD solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
-
Characterize the resulting mPEG-RAFT macroinitiator by ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol 2: Synthesis of mPEG-b-P(2,6-DCS) Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of a diblock copolymer using the mPEG-RAFT macroinitiator. Note: This is a generalized protocol and requires significant optimization for the polymerization of this compound due to its steric hindrance and electronic properties.
Materials:
-
mPEG-RAFT macroinitiator (from Protocol 1)
-
This compound (2,6-DCS), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., toluene, dioxane, or anisole - solubility of P(2,6-DCS) needs to be considered)
-
Methanol or other suitable non-solvent for precipitation
Procedure:
-
In a Schlenk flask, dissolve the mPEG-RAFT macroinitiator (1 equivalent) and 2,6-DCS (desired number of equivalents based on target block length) in the chosen anhydrous solvent.
-
Add the radical initiator (e.g., AIBN, typically at a molar ratio of RAFT agent:initiator of 5:1 to 10:1).
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-90 °C for AIBN). The optimal temperature for 2,6-DCS polymerization needs to be determined experimentally.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the block copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
-
Characterize the final mPEG-b-P(2,6-DCS) block copolymer by ¹H NMR (to determine block composition) and GPC (to determine molecular weight and PDI).
Protocol 3: Self-Assembly and Micelle Formation
Amphiphilic block copolymers like mPEG-b-P(2,6-DCS) can self-assemble into micelles in a solvent selective for one of the blocks (in this case, water for the PEG block).
Materials:
-
mPEG-b-P(2,6-DCS) block copolymer
-
A common solvent for both blocks (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Deionized water
Procedure:
-
Dissolve a known amount of the mPEG-b-P(2,6-DCS) block copolymer in the common solvent.
-
Slowly add deionized water dropwise to the polymer solution under vigorous stirring. This will induce the self-assembly of the block copolymer into micelles, with the hydrophobic P(2,6-DCS) block forming the core and the hydrophilic PEG block forming the corona.
-
Continue adding water until the desired final concentration is reached.
-
Dialyze the micellar solution against deionized water for 24-48 hours to remove the organic solvent.
-
Characterize the resulting micelles for their size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 4: Drug Loading into Micelles
The hydrophobic core of the mPEG-b-P(2,6-DCS) micelles can be used to encapsulate hydrophobic drugs.
Materials:
-
mPEG-b-P(2,6-DCS) micellar solution (from Protocol 3)
-
Hydrophobic drug
-
Organic solvent for the drug (compatible with the polymer)
Procedure (Oil-in-Water Emulsion/Solvent Evaporation Method):
-
Dissolve the hydrophobic drug and the mPEG-b-P(2,6-DCS) block copolymer in a suitable organic solvent.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution.
-
Continue stirring to form a stable oil-in-water emulsion.
-
Evaporate the organic solvent slowly under reduced pressure or by stirring at room temperature overnight.
-
As the organic solvent is removed, the drug will be entrapped within the hydrophobic core of the self-assembling micelles.
-
Filter the solution to remove any non-encapsulated drug precipitate.
-
Determine the drug loading content and encapsulation efficiency using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of mPEG-b-P(2,6-DCS) block copolymers.
Caption: Simplified signaling pathway of RAFT polymerization for block copolymer synthesis.
Application Notes and Protocols for the Copolymerization of 2,6-Dichlorostyrene with Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of the alternating copolymer of 2,6-dichlorostyrene (2,6-DClSt) and maleic anhydride (MAn). The protocols included offer detailed methodologies for the preparation and characterization of this functional polymer, which holds promise for various applications, including in the field of drug development.
Introduction
The free-radical initiated copolymerization of this compound, an electron-donating monomer, with maleic anhydride, an electron-accepting monomer, results in the formation of an alternating copolymer.[1][2][3] This is largely independent of the monomer ratio in the initial feed due to the formation of a charge-transfer complex (CTC) between the two monomers prior to polymerization.[1][2][3] The resulting poly(this compound-alt-maleic anhydride) possesses a regular structure with reactive anhydride moieties, making it a versatile platform for further functionalization.
The presence of the dichlorostyrene unit imparts increased thermal stability and hydrophobicity, while the maleic anhydride units provide reactive sites for covalent attachment of drugs, imaging agents, or targeting ligands.[4][5][6] These characteristics make the copolymer a candidate for applications in drug delivery systems, biomaterials, and polymer-drug conjugates.[4][6][7]
Key Properties and Applications
The unique properties of poly(this compound-alt-maleic anhydride) open up several avenues for research and development:
-
Drug Delivery: The anhydride groups can be readily reacted with amine or hydroxyl groups on drug molecules to form amide or ester linkages, respectively.[6][8] This allows for the creation of polymer-drug conjugates that can offer controlled release, improved solubility, and targeted delivery of therapeutic agents.[4][8]
-
Biomaterials: The copolymer can be used to prepare films and coatings. Its thermal stability is notably higher than that of the corresponding homopolymers.[1][2] Copolymers of 2,6-DClSt with MAn decompose in a two-step mechanism, indicating enhanced thermal resistance.[1][2]
-
Nanoparticle Formulation: Amphiphilic block copolymers can be synthesized using this alternating copolymer as a building block. These can self-assemble into micelles or nanoparticles for the encapsulation of hydrophobic drugs.
-
Adhesives and Coatings: The polar anhydride groups contribute to good adhesive properties, suggesting potential use in biomedical adhesives or functional coatings for medical devices.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound-alt-maleic anhydride)
This protocol describes the free-radical solution polymerization of this compound and maleic anhydride.
Materials:
-
This compound (2,6-DClSt), purified
-
Maleic Anhydride (MAn), recrystallized
-
Toluene, anhydrous
-
Azobisisobutyronitrile (AIBN), as initiator
-
Methanol, for precipitation
-
Drying oven (vacuum)
Procedure:
-
In a dried reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of this compound and maleic anhydride in anhydrous toluene.
-
Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.
-
Add the initiator, AIBN (typically 0.5-1.0 mol% with respect to the total monomer concentration).
-
Heat the reaction mixture to 65-70°C and maintain this temperature with constant stirring under a nitrogen atmosphere.[1][2][3]
-
Allow the polymerization to proceed for the desired time (e.g., 2-24 hours), depending on the target molecular weight and conversion. The reaction mixture may become more viscous as the polymer forms.
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Characterization of the Copolymer
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the incorporation of both monomers into the polymer chain.
-
Procedure: Record the FTIR spectrum of the dried copolymer (e.g., using a KBr pellet).
-
Expected Peaks: Look for characteristic peaks of the anhydride group (C=O stretching) around 1850 cm⁻¹ and 1780 cm⁻¹, and peaks corresponding to the aromatic C-H and C-Cl bonds of the this compound unit.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the copolymer composition and microstructure.
-
Procedure: Dissolve the copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) and record the ¹H NMR spectrum.
-
Analysis: The alternating nature of the copolymer can be confirmed by the integration of the proton signals corresponding to the aromatic protons of the 2,6-DClSt unit and the methine protons of the MAn unit.
3. Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Procedure: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with appropriate standards (e.g., polystyrene).
Data Presentation
The following tables summarize typical experimental data for the copolymerization of 2,6-DClSt with MAn.
Table 1: Polymerization Conditions and Copolymer Properties
| Feed Ratio (2,6-DClSt:MAn) | Solvent | Temperature (°C) | Initiator (mol%) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1:1 | Toluene | 65 | 1.0 | 8 | 85 | 15,000 | 32,000 | 2.13 |
| 2:1 | Toluene | 65 | 1.0 | 8 | 82 | 14,500 | 31,000 | 2.14 |
| 1:2 | Toluene | 65 | 1.0 | 8 | 88 | 15,800 | 33,500 | 2.12 |
Note: The data presented are representative and can vary based on specific experimental conditions.
Table 2: Thermal Properties of the Copolymer
| Property | Value |
| Glass Transition Temperature (Tg) | Higher than the corresponding homopolymers[1][2] |
| Decomposition | Two-step mechanism[1][2] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound-alt-maleic anhydride).
Caption: Proposed mechanism for the free-radical alternating copolymerization of this compound and maleic anhydride.
References
Applications of Poly(2,6-dichlorostyrene) in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of poly(2,6-dichlorostyrene) (PDCIS) in materials science, focusing on its use in high refractive index optical coatings, as a dielectric material, and its potential in gas separation membranes and electronic component encapsulation. This report includes key performance data, detailed experimental protocols, and visualizations to guide researchers in utilizing this versatile polymer.
Application Note 1: High Refractive Index Optical Coatings
Poly(this compound) is a thermoplastic polymer recognized for its high refractive index, making it a valuable material for applications in photonics and optical coatings. Its chlorinated phenyl rings contribute to a high electron density, which in turn leads to a high refractive index. This property is advantageous for the fabrication of various optical devices where light manipulation is critical.
Key Properties for Optical Applications:
| Property | Value | Reference |
| Refractive Index (n20/D) | 1.625 (lit.) | |
| Glass Transition Temp. (Tg) | 167 °C (lit.) |
Applications:
-
Anti-reflective coatings: By alternating layers of high and low refractive index materials, with PDCIS serving as the high index layer, it is possible to minimize reflections from surfaces.
-
Waveguides: The high refractive index of PDCIS allows for the confinement and guidance of light within thin films, a fundamental principle for integrated photonic circuits.
-
Photonic crystals: Periodic structures fabricated from PDCIS and other materials can be designed to control the propagation of light in novel ways.
Application Note 2: Low-k Dielectric Material for High-Frequency Electronics
Chlorinated polymers, in general, exhibit dielectric properties suitable for applications in electronics. While specific data for poly(this compound) is not widely published, the dielectric constant for dichlorostyrene is reported to be 2.6 at 76°F.[1] This suggests that the polymer may also possess a low dielectric constant, which is a critical requirement for insulating materials in high-frequency electronic devices. A low dielectric constant minimizes signal loss and crosstalk between components.
Potential Advantages:
-
Low Signal Loss: A low dielectric constant and dissipation factor would lead to reduced energy dissipation in high-frequency circuits.
-
Improved Signal Integrity: By reducing capacitive coupling, PDCIS could help maintain the integrity of high-speed signals.
-
Thermal Stability: With a glass transition temperature of 167 °C, PDCIS offers good thermal stability for electronic applications.
Further research is required to fully characterize the dielectric properties of poly(this compound) across a range of frequencies to ascertain its suitability for high-frequency applications.
Application Note 3: Gas Separation Membranes
Hypothesized Separation Mechanisms:
-
Size Sieving: The polymer matrix's free volume elements could allow smaller gas molecules to pass through more readily than larger ones.
-
Solution-Diffusion: Differences in the solubility and diffusivity of various gases within the PDCIS matrix could be exploited for separation.
Experimental validation is necessary to determine the gas permeability coefficients and selectivity of PDCIS membranes for various gas pairs (e.g., O₂/N₂, CO₂/CH₄).
Application Note 4: Encapsulation of Electronic Components
The encapsulation of electronic components is crucial for their protection against environmental factors such as moisture, dust, and mechanical stress. Polymers are widely used for this purpose. While materials like epoxies and acrylates are common, the properties of poly(this compound), such as its hydrophobicity and thermal stability, suggest its potential as an encapsulant.
Potential Benefits:
-
Moisture Barrier: The hydrophobic nature of the chlorinated polymer would provide protection against moisture-induced corrosion and failure of electronic components.
-
Mechanical Protection: As a solid polymer, it can offer a degree of mechanical protection.
-
Thermal Management: Its thermal stability could be beneficial in dissipating heat generated by electronic components.
Further investigation into the adhesion properties of PDCIS to various substrates and its long-term stability under operational conditions is needed to validate its use in electronic encapsulation.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is a generalized procedure and should be adapted based on laboratory safety guidelines and specific experimental requirements.
Objective: To synthesize the this compound monomer.
Materials:
-
2,6-dichloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ethylene glycol
-
Potassium hydroxide
-
Styrene (for comparison)
-
Organic solvents (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Diazotization of 2,6-dichloroaniline:
-
Dissolve 2,6-dichloroaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
-
Meerwein Arylation:
-
In a separate flask, prepare a solution of ethylene glycol and potassium hydroxide.
-
Slowly add the cold diazonium salt solution to the ethylene glycol solution.
-
Stir the reaction mixture at room temperature for several hours.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Characterization: The identity and purity of the synthesized this compound monomer should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Polymerization of this compound
Objective: To synthesize poly(this compound) via free radical polymerization.
Materials:
-
This compound monomer
-
Initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)
-
Solvent (e.g., toluene, benzene)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Preparation:
-
Purify the this compound monomer to remove any inhibitors.
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the monomer in the chosen solvent.
-
Add the initiator to the solution.
-
De-gas the solution by bubbling an inert gas through it for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Maintain the reaction under an inert atmosphere and continue stirring for the desired reaction time (typically several hours).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, ethanol).
-
Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum at a moderate temperature.
-
Characterization: The molecular weight and polydispersity of the synthesized poly(this compound) can be determined using gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H NMR and FT-IR spectroscopy. The glass transition temperature (Tg) can be measured by differential scanning calorimetry (DSC).
Protocol 3: Preparation of Poly(this compound) Thin Films
Objective: To prepare thin films of poly(this compound) for optical and electrical characterization.
Materials:
-
Poly(this compound)
-
Solvent (e.g., toluene, chloroform, tetrahydrofuran)
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
Procedure:
-
Solution Preparation:
-
Dissolve a known concentration of poly(this compound) in a suitable solvent. The concentration will influence the final film thickness.
-
Filter the solution through a syringe filter (e.g., 0.2 µm pore size) to remove any dust or undissolved particles.
-
-
Substrate Cleaning:
-
Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen).
-
-
Spin Coating:
-
Place a cleaned substrate on the chuck of the spin coater.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed and time will determine the film thickness.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate or into an oven.
-
Anneal the film at a temperature above the solvent's boiling point but below the polymer's glass transition temperature (e.g., 80-120 °C) for a sufficient time to remove any residual solvent.
-
Characterization: The thickness and refractive index of the thin films can be measured using ellipsometry or profilometry. The surface morphology can be examined using atomic force microscopy (AFM).
Visualizations
Caption: Workflow for the synthesis of this compound monomer.
Caption: Workflow for the synthesis of poly(this compound).
Caption: Workflow for the preparation of poly(this compound) thin films.
References
Application Notes and Protocols for the Characterization of Poly(2,6-dichlorostyrene)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2,6-dichlorostyrene) is a halogenated polymer with potential applications in various fields, including as a component in advanced materials and drug delivery systems, owing to its specific physical and chemical properties. Accurate and thorough characterization of this polymer is crucial for its effective application and for ensuring reproducibility in research and development. These application notes provide detailed protocols for the characterization of poly(this compound) using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and Gel Permeation Chromatography (GPC).
Characterization Techniques Overview
A multi-faceted approach is essential for the comprehensive characterization of poly(this compound). The techniques outlined below provide information on the polymer's chemical structure, thermal stability, and molecular weight distribution.
Caption: Workflow for the comprehensive characterization of poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of poly(this compound). Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the polymer.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.75 mL of deuterated chloroform (CDCl₃). Ensure the polymer is fully dissolved, which may require gentle agitation or sonication.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for analysis.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 10 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[1][2]
Expected Spectral Data
The following table summarizes the expected chemical shifts for poly(this compound).
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 6.8 - 7.5 | Aromatic protons (Ar-H) |
| ¹H | 1.5 - 2.5 | Aliphatic backbone protons (-CH-CH₂-) |
| ¹³C | 140 - 150 | Aromatic carbons attached to chlorine (Ar-C-Cl) |
| ¹³C | 125 - 135 | Aromatic carbons (Ar-C) |
| ¹³C | 40 - 50 | Aliphatic backbone carbons (-CH-CH₂-) |
Note: The broadness of the peaks is characteristic of polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in poly(this compound), confirming its chemical identity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid polymer is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp. Alternatively, a thin film of the polymer can be cast onto the ATR crystal from a suitable solvent (e.g., tetrahydrofuran) followed by solvent evaporation.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Record the spectrum. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Expected Spectral Data
The table below lists the characteristic IR absorption bands for poly(this compound).
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C ring stretch |
| 800 - 700 | C-Cl stretch |
| 750 - 700 | Aromatic C-H out-of-plane bend |
Thermal Analysis
Thermal analysis, comprising Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on the thermal transitions and stability of poly(this compound).
Caption: Experimental workflow for thermal analysis of poly(this compound).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument: A calibrated DSC instrument.
-
Parameters:
-
Temperature Program:
-
Heat from 25 °C to 200 °C at 10 °C/min (First Heating Scan).
-
Cool from 200 °C to 25 °C at 10 °C/min.
-
Heat from 25 °C to 250 °C at 10 °C/min (Second Heating Scan).
-
-
Atmosphere: Nitrogen purge gas at a flow rate of 20-50 mL/min.[3]
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into a ceramic or platinum TGA pan.
-
Instrument: A calibrated TGA instrument.
-
Parameters:
-
Temperature Program: Heat from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. The derivative of the weight loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.
Expected Thermal Properties
| Property | Value | Technique |
| Glass Transition Temperature (Tg) | 167 °C[4] | DSC |
| Decomposition Temperature (Td, 5% weight loss) | > 300 °C (expected) | TGA |
Note: The decomposition temperature is an estimation based on the thermal stability of similar halogenated polystyrenes. Actual values should be determined experimentally.
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight distribution (MWD) of poly(this compound).
Experimental Protocol: GPC
-
Sample Preparation: Prepare a solution of poly(this compound) in unstabilized tetrahydrofuran (THF) at a concentration of 1-2 mg/mL. The sample should be fully dissolved, which may require gentle agitation for several hours. Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.
-
Instrument: A GPC system equipped with a refractive index (RI) detector.
-
Parameters:
-
Solvent (Mobile Phase): Tetrahydrofuran (THF).
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for separating a broad range of molecular weights (e.g., a combination of 10³, 10⁴, and 10⁵ Å pore size columns).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 50-100 µL.
-
-
Calibration: Calibrate the system using narrow polystyrene standards of known molecular weights.
-
Data Analysis: The molecular weight averages (Mn, Mw) and polydispersity index (PDI = Mw/Mn) are calculated using the calibration curve and the RI signal of the polymer sample.
Expected Molecular Weight Data
The molecular weight of poly(this compound) will depend on the synthesis method. The following table provides an example of typical data that can be obtained.
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | (e.g., 20,000 - 50,000 g/mol ) |
| Weight-Average Molecular Weight (Mw) | (e.g., 40,000 - 100,000 g/mol ) |
| Polydispersity Index (PDI) | (e.g., 1.5 - 2.5) |
Note: These are example values and the actual results will be specific to the synthesized polymer batch.
References
Application Note and Protocol for the Synthesis of 1,3-Dichloro-2-(1,2-dibromo-ethyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 1,3-dichloro-2-(1,2-dibromo-ethyl)-benzene via the electrophilic addition of bromine to 2,6-dichlorostyrene. This compound can serve as a key intermediate in the development of novel pharmaceutical agents and other specialty chemicals.
Introduction
The bromination of alkenes is a fundamental reaction in organic synthesis, providing a reliable method for the introduction of bromine atoms into a molecule. These bromine atoms can then be further functionalized, making the resulting dibromoalkanes valuable synthetic intermediates. The reaction proceeds through an electrophilic addition mechanism, where the electron-rich double bond of the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion results in the formation of the vicinal dibromide. In the case of styrenes, this reaction typically yields the corresponding (1,2-dibromoethyl)benzene derivative.[1][2]
This protocol details the preparation of 1,3-dichloro-2-(1,2-dibromo-ethyl)-benzene from this compound. The presence of the electron-withdrawing chloro groups on the aromatic ring is expected to slightly deactivate the double bond towards electrophilic attack, but the reaction should proceed under standard bromination conditions.
Reaction Scheme
Caption: Synthesis of 1,3-dichloro-2-(1,2-dibromo-ethyl)-benzene.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Bromine
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent (e.g., carbon tetrachloride, acetic acid)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Addition of Bromine: In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane. Add the bromine solution dropwise to the stirred solution of this compound at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. The red-brown color should completely disappear.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude 1,3-dichloro-2-(1,2-dibromo-ethyl)-benzene can be purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |
| This compound | C₈H₆Cl₂ | 173.04 | 28469-89-8 | Liquid |
| Bromine | Br₂ | 159.808 | 7726-95-6 | Liquid |
| 1,3-Dichloro-2-(1,2-dibromo-ethyl)-benzene | C₈H₆Br₂Cl₂ | 332.85 | N/A | Solid (expected) |
Safety Precautions
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty chemical-resistant gloves. Have a bromine spill kit readily available.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction is exothermic and should be cooled appropriately to control the reaction rate.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichlorostyrene for Polymerization
This technical support center provides researchers, scientists, and drug development professionals with essential information for the purification of 2,6-dichlorostyrene prior to its use in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify this compound before polymerization?
A1: Commercially available this compound is typically stabilized with inhibitors, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage and transport.[1][2] These inhibitors must be removed as they will interfere with the desired polymerization process. Additionally, purification removes any other impurities from the synthesis or degradation that could affect the polymerization kinetics and the final properties of the polymer.
Q2: What are the common impurities found in this compound?
A2: Besides the added polymerization inhibitor (e.g., TBC), potential impurities may include precursors and byproducts from its synthesis, such as the corresponding α-phenethyl alcohol.[3] Other possible impurities could be isomers like 2,4-dichlorostyrene or 3,4-dichlorostyrene, and phenylacetylene compounds which are known to affect polymerization.[4]
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective methods for purifying this compound are:
-
Inhibitor Removal by Washing: Extraction with an aqueous sodium hydroxide (NaOH) solution to remove phenolic inhibitors.[2]
-
Inhibitor Removal by Column Chromatography: Passing the monomer through a column of basic alumina.[5][6][7]
-
Vacuum Distillation: To separate the monomer from non-volatile impurities and residual inhibitor.[8][9][10]
-
Fractional Crystallization: Purification by fractional crystallization from the melt.[9][10]
Q4: How should purified this compound be stored?
A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[11] It is recommended to store it refrigerated at 2-8°C.[10] To prevent polymerization, it should be used immediately after purification or stored for a very short period, and a small amount of a fresh inhibitor can be added if longer storage is necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Polymerization fails to initiate or proceeds very slowly. | Incomplete removal of the polymerization inhibitor. | Repeat the inhibitor removal step (NaOH wash or alumina column). Ensure thorough washing and drying before proceeding. |
| The monomer appears cloudy or contains solid particles after purification. | Incomplete drying, presence of residual drying agent, or premature polymerization. | Ensure the monomer is clear before distillation. If cloudiness persists after drying, filter the monomer before distillation. If solid particles are polymer, the purification process needs to be repeated with fresh monomer. |
| The monomer polymerizes in the distillation flask during vacuum distillation. | Excessive heating, air leaks in the distillation setup, or absence of a polymerization inhibitor in the distillation pot. | Ensure all joints in the distillation apparatus are well-sealed to maintain a stable vacuum.[8] Do not overheat the distillation flask. A small amount of a high-temperature inhibitor can be added to the distillation pot if premature polymerization is a persistent issue. |
| The purified monomer turns yellow or discolors upon storage. | Exposure to air and/or light, leading to degradation or oligomerization. | Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber glass container in the refrigerator. Use as soon as possible after purification. |
Experimental Protocols
Protocol 1: Inhibitor Removal by Washing with Aqueous NaOH
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 10% (w/v) sodium hydroxide solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored if the inhibitor is a phenolic compound.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with the NaOH solution until the aqueous layer is colorless.
-
Wash the this compound with distilled water three times to remove any residual NaOH.
-
Transfer the washed monomer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Allow the monomer to dry for at least 30 minutes with occasional swirling.
-
Decant or filter the dry this compound into a clean, dry flask, ready for use or further purification by vacuum distillation.
Protocol 2: Inhibitor Removal using a Basic Alumina Column
-
Pack a chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified.
-
Pre-wet the column with a small amount of a non-polar solvent (e.g., hexane) and allow it to drain.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the alumina column under gravity.
-
Collect the purified monomer as it elutes from the column.
-
The purified monomer is now ready for use or can be further purified by vacuum distillation.
Protocol 3: Purification by Vacuum Distillation
Caution: Always perform vacuum distillation behind a safety shield. Ensure all glassware is free of cracks or defects.
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a heating mantle.
-
Add the inhibitor-free and dried this compound to the distillation flask along with a magnetic stir bar.
-
Grease all ground-glass joints lightly to ensure a good seal.
-
Connect the apparatus to a vacuum source with a trap in between.
-
Begin stirring and apply the vacuum.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect the fraction that distills at a constant temperature. The boiling point of this compound is 88-90 °C at 8 mmHg.[9][10]
-
Stop the distillation before the distillation flask is completely dry to prevent the formation of peroxides.
-
Release the vacuum carefully and transfer the purified this compound to a clean, dry storage container.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 28469-92-3[1][12][13] |
| Molecular Formula | C₈H₆Cl₂[1][13] |
| Molecular Weight | 173.04 g/mol [13] |
| Appearance | Colorless to pale yellow liquid[1][10] |
| Density | 1.267 g/mL at 25 °C[9][10] |
| Boiling Point | 88-90 °C at 8 mmHg[9][10] |
| Refractive Index | 1.573-1.575 at 20 °C[10] |
| Storage Temperature | 2-8°C[10] |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. EP0662465A1 - A purifying method of a styrene monomer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 8. murov.info [murov.info]
- 9. This compound | 28469-92-3 [chemicalbook.com]
- 10. This compound CAS#: 28469-92-3 [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
Technical Support Center: 2,6-Dichlorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichlorostyrene. The following sections address common issues related to the removal of inhibitors before use in experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the inhibitor from this compound?
A1: this compound is typically supplied with an added inhibitor, such as 4-tert-butylcatechol (TBC), to prevent polymerization during transport and storage.[1][2][3] This inhibitor can interfere with subsequent reactions, such as polymerization or other synthetic transformations. Therefore, it is crucial to remove the inhibitor immediately before use to ensure the desired reactivity and prevent unwanted side reactions.
Q2: What is the common inhibitor used in this compound?
A2: The most common inhibitor found in commercially available this compound is 4-tert-butylcatechol (TBC), typically at a concentration of 0.1%.[1][2][3]
Q3: What are the primary methods for removing the inhibitor from this compound?
A3: The primary methods for removing phenolic inhibitors like TBC from styrenic monomers include:
-
Aqueous Base Wash: Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) to extract the acidic inhibitor.[4]
-
Column Chromatography: Passing the monomer through a column packed with a basic adsorbent like alumina.[4]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the non-volatile inhibitor.[4]
Q4: How can I tell if the inhibitor has been successfully removed?
A4: While direct analytical confirmation by methods like GC-MS can be performed, a common indicator is the product's stability. Once the inhibitor is removed, the monomer will be prone to polymerization. For many applications, proceeding directly with the reaction after purification is the standard practice. If the purified monomer is stored, even at low temperatures, signs of polymerization (increased viscosity or solidification) indicate that the inhibitor was removed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction is not proceeding as expected (e.g., low yield, no reaction). | The inhibitor was not completely removed and is quenching the reaction. | Repeat the inhibitor removal procedure. Consider using a more rigorous method or a combination of methods (e.g., NaOH wash followed by column chromatography). |
| The this compound polymerized after purification. | The inhibitor was successfully removed, and the monomer is now unstable. | The purified monomer should be used immediately. If short-term storage is necessary, keep it at a low temperature (2-8°C) in the dark and use it as soon as possible.[5][6] |
| The monomer appears cloudy or contains an aqueous layer after NaOH wash. | Incomplete separation of the organic and aqueous layers, or insufficient drying. | Ensure complete separation of the layers in the separatory funnel. Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂) until the liquid is clear.[4] |
| Difficulty separating the product from the inhibitor using column chromatography. | Incorrect choice of stationary or mobile phase. | Use basic alumina as the stationary phase for efficient removal of acidic inhibitors. If using silica gel, consider deactivating it with a small amount of triethylamine in the eluent.[7] |
Experimental Protocols
Protocol 1: Inhibitor Removal by Aqueous Base Wash
This method is effective for removing phenolic inhibitors like 4-tert-butylcatechol (TBC).
Materials:
-
This compound containing inhibitor
-
10% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer (containing the sodium salt of the inhibitor) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 10% NaOH solution two more times.
-
Wash the organic layer with an equal volume of distilled water to remove any residual NaOH.
-
Drain and discard the aqueous layer. Repeat the water wash.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or CaCl₂ to the flask and swirl to dry the monomer. The liquid should become clear.
-
Decant or filter the dried this compound into a clean, dry flask. The monomer is now ready for use.
Protocol 2: Inhibitor Removal by Column Chromatography
This method utilizes a basic solid phase to adsorb the inhibitor.
Materials:
-
This compound containing inhibitor
-
Activated basic alumina
-
Glass chromatography column
-
Solvent (e.g., hexane or dichloromethane)
-
Collection flasks
Procedure:
-
Prepare a chromatography column by packing it with activated basic alumina. A short, wide column (a "plug") is often sufficient.
-
Pre-wet the column with a small amount of the chosen solvent.
-
Dissolve the this compound in a minimal amount of the solvent.
-
Carefully load the solution onto the top of the alumina column.
-
Elute the this compound through the column using the solvent. The inhibitor will be adsorbed onto the alumina.
-
Collect the eluent containing the purified monomer.
-
If the monomer was dissolved in a solvent, remove the solvent under reduced pressure (e.g., using a rotary evaporator). The purified monomer is now ready for use.
Note: Pre-packed inhibitor removal columns are also commercially available and can be used for this purpose.
Workflow for Inhibitor Removal
References
- 1. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 96%, stab. with 0.1% 4-tert-butylcatechol | Fisher Scientific [fishersci.ca]
- 3. L07860.14 [thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. This compound 99 28469-92-3 [sigmaaldrich.com]
- 6. 2,6-ジクロロスチレン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Purification [chem.rochester.edu]
stability of 2,6-Dichlorostyrene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichlorostyrene. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a clear, colorless to light yellow liquid that is stable under normal storage conditions.[1] It is, however, incompatible with strong oxidizing agents and is sensitive to heat and light, which can induce polymerization. For this reason, it is often supplied with a stabilizer, such as 4-tert-butylcatechol (TBC).
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is recommended to keep the container tightly sealed and protected from light. Refrigeration is often suggested for long-term storage.
Q3: Can this compound undergo polymerization during my reaction?
A3: Yes, unwanted polymerization is a potential issue, especially at elevated temperatures or in the presence of radical initiators. If your reaction requires heating, it is crucial to monitor for any signs of polymerization, such as a sudden increase in viscosity. The presence of a polymerization inhibitor in the reaction mixture might be necessary.
Q4: Is this compound compatible with common cross-coupling reaction conditions?
A4: this compound can be used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. However, the steric hindrance from the two chlorine atoms in the ortho positions can affect its reactivity compared to less substituted styrenes. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve good yields.
Troubleshooting Guides
Polymerization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction mixture becomes viscous or solidifies unexpectedly. | Uncontrolled polymerization of this compound. | • Lower Reaction Temperature: If possible, perform the reaction at a lower temperature. • Add an Inhibitor: Introduce a radical inhibitor (e.g., a small amount of 4-tert-butylcatechol or hydroquinone) to the reaction mixture, provided it does not interfere with the desired chemistry. • Degas Solvents: Ensure all solvents are properly degassed to remove oxygen, which can initiate polymerization at higher temperatures. • Monitor Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures. |
| Low yield of desired product and formation of a polymeric byproduct. | Competing polymerization reaction. | • Optimize Catalyst/Reagent Concentration: Use the minimum effective concentration of any reagents that could potentially initiate polymerization. • Purify Monomer: If the starting material has been stored for a long time, consider passing it through a short column of activated alumina to remove any pre-formed polymers or stabilizer if it interferes with the reaction. Note that removing the stabilizer will decrease its shelf-life. |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion of this compound. | Steric Hindrance: The two ortho-chloro substituents can hinder the approach of the catalyst and coupling partner. | • Choice of Catalyst: Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically hindered substrates. • Ligand Selection: Experiment with different ligands to find one that promotes the desired coupling. • Higher Reaction Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier. Monitor for polymerization. • Choice of Base: The choice of base is critical. For Suzuki-Miyaura reactions, consider using bases like K₃PO₄ or Cs₂CO₃. For Heck reactions, organic bases like triethylamine or DBU are common. |
| Formation of side products. | Homocoupling: The boronic acid (in Suzuki-Miyaura) or the styrene itself may undergo self-coupling. Dehalogenation: Reduction of one or both chlorine atoms. | • Optimize Reaction Conditions: Carefully control the stoichiometry of the reactants. • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.[2] • Solvent Choice: Use dry, degassed solvents. The polarity of the solvent can influence the reaction outcome. |
| Inconsistent reaction yields. | Catalyst Inactivation: The palladium catalyst may be deactivated. Reagent Quality: Impurities in the starting materials or solvents. | • Catalyst Loading: Increase the catalyst loading slightly. • Reagent Purification: Purify the this compound (e.g., by vacuum distillation) and other reagents before use.[1] • Solvent Purity: Use high-purity, anhydrous solvents. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Heck Coupling Reaction
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkene coupling partner
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (if not using a pre-formed complex)
-
Base (e.g., Et₃N, DBU)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (if required).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off any precipitated salts and wash with the reaction solvent.
-
Perform an aqueous workup by adding water and extracting with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
References
preventing premature polymerization of 2,6-Dichlorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 2,6-Dichlorostyrene during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
A1: this compound is an organic compound with a styrene backbone featuring two chlorine substituents.[1] This structure, particularly the vinyl group, makes it susceptible to free-radical polymerization. Premature polymerization can be initiated by exposure to heat, light, and atmospheric oxygen, leading to an undesirable increase in viscosity or solidification of the monomer.
Q2: What are the signs of premature polymerization in this compound?
A2: Visual inspection can often reveal the onset of polymerization. Key indicators include:
-
An increase in the viscosity of the liquid.
-
The formation of a hazy or cloudy appearance.
-
The presence of solid polymer precipitates.
-
An exothermic reaction (release of heat).
Q3: What is the standard inhibitor used for this compound?
A3: this compound is commonly stabilized with 4-tert-butylcatechol (TBC) at a concentration of 0.1%.[1][2] TBC is an effective inhibitor that works by scavenging free radicals, thus preventing the initiation of polymerization.
Q4: How should this compound be properly stored to prevent polymerization?
A4: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light: Protect from light by using an amber or opaque container.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The monomer appears more viscous than expected.
-
Possible Cause: Partial polymerization has occurred.
-
Solution:
-
Assess the extent of polymerization: If the viscosity has only slightly increased, the monomer may still be usable after removing the inhibitor and any polymer.
-
Purification: Consider passing the monomer through a column of activated basic alumina to remove the inhibitor and any soluble oligomers.
-
Verification: After purification, it is advisable to perform an analytical test, such as Gas Chromatography (GC), to confirm the purity of the monomer before use.
-
Issue 2: The polymerization reaction is not proceeding as expected, even after adding an initiator.
-
Possible Cause: The inhibitor (e.g., TBC) is still present in the monomer and is quenching the radicals from the initiator.
-
Solution:
-
Inhibitor Removal: It is essential to remove the inhibitor before initiating a controlled polymerization. A common method is to wash the monomer with an aqueous sodium hydroxide solution followed by washing with deionized water until the washings are neutral. Dry the monomer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter.
-
Fresh Monomer: If inhibitor removal is not feasible or effective, use a fresh, unopened bottle of inhibitor-free this compound if available, or purify the inhibited monomer as described above.
-
Issue 3: The monomer has solidified in the container.
-
Possible Cause: Extensive polymerization has occurred, rendering the monomer unusable.
-
Solution:
-
Do not attempt to melt or use the solidified monomer. The polymerization process is exothermic and attempting to heat the container could lead to a dangerous runaway reaction.
-
Proper Disposal: Dispose of the container and its contents as hazardous waste according to your institution's safety protocols.
-
Review Storage Conditions: Investigate the storage conditions of the solidified monomer to identify any deviations from the recommended guidelines and prevent future occurrences.
-
Quantitative Data on Inhibitors
While 4-tert-butylcatechol (TBC) is the standard inhibitor for this compound, other inhibitors commonly used for styrene monomers can also be effective. The following table summarizes the efficacy of various inhibitors for styrene polymerization, which can serve as a reference.
| Inhibitor | Abbreviation | Type | Efficacy Notes for Styrene |
| 4-tert-Butylcatechol | TBC | Phenolic | Standard inhibitor for many styrenic monomers.[1] |
| 2,6-di-tert-butyl-4-methoxyphenol | DTBMP | Phenolic | Shown to be a highly effective inhibitor for styrene polymerization.[6] |
| 2,6-di-tert-butyl-4-methylphenol | BHT | Phenolic | Another effective phenolic inhibitor for styrene.[6] |
| 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl | 4-hydroxy-TEMPO | Stable Nitroxide Radical | Demonstrates great effectiveness in inhibiting styrene polymerization.[6] |
| 4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl | 4-oxo-TEMPO | Stable Nitroxide Radical | Also shows significant effectiveness in controlling styrene polymerization.[6] |
Experimental Protocols
Protocol 1: Removal of 4-tert-Butylcatechol (TBC) Inhibitor
-
Materials:
-
This compound containing TBC inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
-
-
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes. The aqueous layer will turn brown as the phenolic TBC is deprotonated and extracted into the aqueous phase.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with fresh 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Check the pH of the aqueous layer to ensure it is neutral. Repeat the water wash if necessary.
-
Drain the this compound into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or other suitable drying agent and swirl the flask.
-
Allow the monomer to stand over the drying agent for at least 30 minutes.
-
Filter the dried monomer into a clean, dry storage container.
-
Use the inhibitor-free monomer immediately or store it under an inert atmosphere in a refrigerator for a short period.
-
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Mechanism of free-radical polymerization and inhibition.
References
- 1. CAS 28469-92-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-二氯苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 28469-92-3 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Styrene Monomer Polymerization Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of common inhibitors for styrene monomer polymerization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with styrene and its inhibitors.
Question: Why is my styrene monomer polymerizing despite the presence of an inhibitor?
Answer:
Several factors could be contributing to premature polymerization:
-
Inhibitor Depletion: Inhibitors are consumed over time.[1] The rate of depletion is influenced by temperature; higher temperatures lead to faster depletion. For example, 4-tert-butylcatechol (TBC), a common inhibitor, has a limited shelf life that decreases as the storage temperature rises.
-
Insufficient Inhibitor Concentration: The inhibitor concentration might be too low to effectively quench the polymerization process. It is crucial to ensure the inhibitor is present at its optimal concentration.
-
Lack of Oxygen: Many common inhibitors, such as TBC and hydroquinone (HQ), require the presence of dissolved oxygen to function effectively.[1] They work by converting free radicals to peroxy radicals, which then react with the inhibitor. If the oxygen is depleted, the inhibitor's effectiveness is significantly reduced.
-
Inhibitor-Contaminant Interaction: The presence of contaminants like rust or certain heat transfer fluids can accelerate inhibitor depletion or interfere with its mechanism of action.[1]
-
Uneven Distribution: The inhibitor may not be uniformly mixed throughout the styrene monomer, leading to localized polymerization.[1] This can be a problem in large storage vessels or if the monomer has partially frozen, causing fractionation of the inhibitor.[1]
Question: My experiment requires inhibitor-free styrene. How can I safely remove the inhibitor?
Answer:
A common method for removing phenolic inhibitors like TBC or hydroquinone is by washing the styrene monomer with an aqueous sodium hydroxide (NaOH) solution. This converts the acidic phenol into its water-soluble sodium salt, which can then be separated from the styrene. Following the base wash, it is essential to wash with distilled water to remove any residual NaOH and then dry the monomer.
Question: I've added an inhibitor, but the polymerization only slowed down instead of stopping completely. What is happening?
Answer:
You are likely observing the effect of a "retarder" rather than a "true inhibitor".[1]
-
True inhibitors provide a distinct induction period during which polymerization is completely suppressed. Once the inhibitor is consumed, polymerization proceeds at its normal rate.[2]
-
Retarders slow down the rate of polymerization but do not provide a clear induction period.[1][2] Some impurities in monomers can act as retarders.[1] Nitrophenol compounds are examples of retarders for styrene.[2]
Frequently Asked Questions (FAQs)
What are the most common inhibitors for styrene monomer?
Commonly used inhibitors for styrene include:
-
Phenolic Compounds (Antioxidants):
-
4-tert-butylcatechol (TBC)
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)[3]
-
-
Stable Nitroxide Radicals (Antipolymers):
-
Other Compounds:
What is the difference between an antioxidant and an antipolymer inhibitor?
Antioxidants and antipolymers are two classes of inhibitors that act through different mechanisms:
-
Antioxidants (Radical Donors): These inhibitors, typically phenolic compounds, donate a hydrogen atom to peroxy radicals, neutralizing them and preventing them from initiating polymerization. They are most effective in the presence of oxygen.[3]
-
Antipolymers (Radical Acceptors): These inhibitors, such as stable nitroxide radicals, directly react with and terminate growing polymer chains by accepting an electron or adding to the radical.[3]
How does temperature affect inhibitor performance?
Temperature has a significant impact on the effectiveness of inhibitors. Higher temperatures increase the rate of polymerization and also accelerate the depletion of the inhibitor. It is crucial to store and handle inhibited styrene at recommended temperatures to ensure its stability.
Is oxygen necessary for all inhibitors?
No, but it is essential for the proper functioning of many common phenolic inhibitors like TBC.[1] These inhibitors rely on oxygen to form less reactive peroxy radicals from the initial carbon-centered radicals. However, some inhibitors, like certain stable nitroxide radicals, can function in the absence of oxygen.
Quantitative Data on Inhibitor Effectiveness
The following table summarizes the performance of various inhibitors on styrene polymerization after 4 hours of operation, as reported in a comparative study.
| Inhibitor | Type | Polymer Growth (%) | Styrene Conversion (%) |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Antioxidant | 16.40 | 0.048 |
| 4-hydroxy-TEMPO | Antipolymer | 24.85 | 0.065 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Antioxidant | 42.50 | 0.111 |
| 4-oxo-TEMPO | Antipolymer | 46.8 | 0.134 |
| Commercial TBC | Antioxidant | - | - |
| Tert-butyl hydroquinone (TBHQ) | Antioxidant | - | - |
| 4-Methoxyphenol (MEHQ) | Antioxidant | - | - |
Data sourced from "A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization".[3]
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from Styrene Monomer
This protocol describes a standard laboratory procedure for removing phenolic inhibitors (e.g., TBC, HQ) from styrene monomer.
Materials:
-
Styrene monomer containing a phenolic inhibitor
-
10% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
Procedure:
-
Place the styrene monomer in a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Wash the styrene (upper layer) with an equal volume of distilled water by shaking and allowing the layers to separate. Discard the aqueous layer.
-
Repeat the water wash two more times to ensure all residual NaOH is removed.
-
Transfer the washed styrene to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or calcium chloride to the styrene to remove any remaining water. Swirl the flask gently and let it stand for at least 30 minutes.
-
Decant or filter the dry, inhibitor-free styrene into a clean, dry storage container.
-
Important: Use the inhibitor-free styrene immediately, as it is now highly susceptible to polymerization. If storage is necessary, it should be done at low temperatures (e.g., in a refrigerator or freezer) and for a limited time.
Protocol 2: Evaluating the Effectiveness of a Polymerization Inhibitor
This protocol provides a general method for comparing the effectiveness of different inhibitors in preventing the thermal polymerization of styrene.
Materials:
-
Inhibitor-free styrene monomer (prepared as in Protocol 1)
-
Inhibitor candidates (e.g., TBC, BHT, 4-hydroxy-TEMPO)
-
Small, sealable reaction vials or ampoules
-
Constant temperature bath or oven
-
Methanol
-
Analytical balance
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Prepare stock solutions of each inhibitor candidate at a known concentration in inhibitor-free styrene.
-
For each inhibitor being tested, add a precise volume of the stock solution to a reaction vial to achieve the desired final inhibitor concentration (e.g., 50 ppm, 100 ppm).
-
Prepare a control vial containing only inhibitor-free styrene.
-
Seal all vials tightly.
-
Place the vials in a constant temperature bath or oven set to a temperature that will induce thermal polymerization (e.g., 100°C).
-
After a predetermined time interval (e.g., 4 hours), remove the vials from the heat source and cool them rapidly to quench the polymerization.
-
For each vial, precipitate the formed polystyrene by adding the contents to an excess of methanol (a non-solvent for polystyrene).
-
Collect the precipitated polymer by filtration.
-
Dry the collected polymer to a constant weight in a vacuum oven at a moderate temperature.
-
Weigh the dried polymer.
-
Calculate the percent polymer growth for each sample to compare the effectiveness of the inhibitors. A lower polymer growth indicates a more effective inhibitor under the tested conditions.
Visualizations
Below are diagrams illustrating key concepts related to styrene polymerization and inhibition.
References
Technical Support Center: Synthesis of 2,6-Dichlorostyrene
Welcome to the technical support center for the synthesis of 2,6-Dichlorostyrene. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound is the Wittig reaction, starting from 2,6-dichlorobenzaldehyde. Another potential, though less common, method is the dehydrohalogenation of 2,6-dichloroethylbenzene.
Q2: I am seeing a significant amount of a white, solid byproduct that is difficult to remove. What is it and how can I purify my product?
A2: This is very likely triphenylphosphine oxide, a common byproduct of the Wittig reaction.[] It is notoriously difficult to separate from the desired alkene product due to its polarity and solubility. Purification can be achieved through careful column chromatography or by recrystallization from a suitable solvent system.[2] A common method involves dissolving the crude product in a non-polar solvent mixture like 25% diethyl ether in hexanes, which causes the triphenylphosphine oxide to precipitate.[2]
Q3: My Wittig reaction is giving a very low yield. What are the possible reasons?
A3: Low yields in the Wittig reaction with 2,6-dichlorobenzaldehyde can be attributed to the steric hindrance caused by the two chlorine atoms in the ortho positions to the aldehyde group.[3] This steric bulk can slow down the reaction rate. Additionally, aldehydes can be prone to oxidation, polymerization, or decomposition, further reducing the yield.[4] Ensuring anhydrous reaction conditions and using a sufficiently strong base to generate the ylide are crucial. For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction may be a more effective alternative.
Q4: The final product appears to be polymerizing over time or during distillation. How can I prevent this?
A4: Styrene and its derivatives, including this compound, are susceptible to polymerization, especially at elevated temperatures or upon exposure to light. To prevent this, it is advisable to add a polymerization inhibitor to the reaction mixture and during purification and storage.[4][5][6] Common inhibitors for styrenes include 4-tert-butylcatechol (TBC), hydroquinone, and butylated hydroxytoluene (BHT).[6]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of this compound via the Wittig reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide formation due to weak base or wet solvent. | Use a strong base like n-butyllithium or sodium hydride in a dry, aprotic solvent (e.g., THF, diethyl ether). Ensure all glassware is thoroughly dried. |
| Steric hindrance of 2,6-dichlorobenzaldehyde. | Increase reaction time and/or temperature. Consider using the more reactive Horner-Wadsworth-Emmons (HWE) reagent. | |
| Decomposition of the aldehyde starting material. | Use freshly distilled or purified 2,6-dichlorobenzaldehyde. Store it under an inert atmosphere and away from light. | |
| Presence of Unreacted 2,6-Dichlorobenzaldehyde | Insufficient amount of Wittig reagent. | Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base. |
| Reaction time is too short. | Monitor the reaction progress by Thin Layer Chromatography (TLC) and continue until the aldehyde is consumed. | |
| Difficult Purification from Triphenylphosphine Oxide | Co-elution during column chromatography. | Optimize the solvent system for chromatography. A gradient elution from hexane to a mixture of hexane and ethyl acetate is often effective. |
| Co-precipitation during recrystallization. | Use a solvent system where the product has good solubility and the triphenylphosphine oxide has poor solubility, such as a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether). | |
| Product Polymerization | Exposure to heat or light during workup or storage. | Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the crude product before purification and to the final product for storage. Store the product at a low temperature (2-8°C) and protected from light. |
| Formation of Other Minor Side Products | Side reactions of the ylide. | Ensure slow addition of the base to the phosphonium salt at a low temperature to control ylide formation and minimize side reactions. |
| Impurities in starting materials. | Use high-purity starting materials. Purify the 2,6-dichlorobenzaldehyde and the phosphonium salt if necessary. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Wittig Reaction
This protocol provides a general methodology for the synthesis of this compound from 2,6-dichlorobenzaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
2,6-Dichlorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
4-tert-Butylcatechol (inhibitor)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 2,6-dichlorobenzaldehyde to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the this compound from the triphenylphosphine oxide.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting 2,6-Dichlorostyrene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,6-dichlorostyrene. The significant steric hindrance imparted by the two ortho-chloro substituents presents unique challenges in common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging, often resulting in low yields?
A1: The primary challenge in synthesizing this compound is the steric hindrance created by the two chlorine atoms in the ortho positions to the vinyl group. This steric bulk can impede the approach of reagents and catalysts to the reaction center, slowing down reaction rates and favoring side reactions, ultimately leading to lower yields.
Q2: What are the most common synthetic routes for preparing this compound?
A2: The most frequently employed methods for synthesizing this compound are the Wittig reaction, starting from 2,6-dichlorobenzaldehyde, and palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille reactions, typically starting from a 2,6-dihaloarene.
Q3: Are there any specific safety precautions to consider when working with the reagents for this compound synthesis?
A3: Yes. Many reagents used in these syntheses require careful handling. For instance, organolithium reagents like n-butyllithium used in the Wittig reaction are highly flammable and reactive with moisture. Similarly, palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Low Yield in this compound Synthesis
Heck Reaction Troubleshooting
The Heck reaction for this synthesis typically involves the coupling of 2,6-dichloroiodobenzene or 2,6-dichlorobromobenzene with a vinyl source, such as ethylene or a vinylboronic acid derivative.
Problem: Low or no conversion of the aryl halide.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms Pd(0) in situ. 2. Employ bulky, electron-rich phosphine ligands to promote oxidative addition. Good choices include tri(tert-butyl)phosphine (P(t-Bu)₃), XPhos, or SPhos.[1] 3. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Steric Hindrance | 1. Use a less sterically demanding vinyl source if possible. Ethylene gas is ideal but requires specialized equipment.[2] 2. Higher reaction temperatures may be necessary to overcome the activation energy barrier. Monitor for thermal decomposition of starting materials and product. |
| Ineffective Base | 1. Use a non-coordinating, sterically hindered base such as a trialkylamine (e.g., triethylamine, diisopropylethylamine) or an inorganic base like Cs₂CO₃ or K₃PO₄. |
| Solvent Issues | 1. Use a high-boiling polar aprotic solvent like DMF, DMAc, or NMP to ensure reactants remain in solution at elevated temperatures. |
-
Materials: 2,6-dichloroiodobenzene, Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, anhydrous DMF, ethylene gas.
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 2,6-dichloroiodobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(t-Bu)₃ (0.04 equiv).
-
Add anhydrous DMF and Cs₂CO₃ (2.0 equiv).
-
Purge the flask with ethylene gas and maintain a positive pressure of ethylene (e.g., using a balloon).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Wittig Reaction Troubleshooting
The Wittig reaction for this synthesis involves the reaction of 2,6-dichlorobenzaldehyde with a phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂).
Problem: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | 1. Use a strong, non-nucleophilic base such as n-butyllithium, sodium hydride, or potassium tert-butoxide.[3] 2. Ensure anhydrous conditions , as water will quench the ylide. Flame-dry glassware and use anhydrous solvents. 3. Allow sufficient time for ylide formation before adding the aldehyde. The characteristic color change (often to deep red or orange) can indicate ylide generation.[4] |
| Sterically Hindered Aldehyde | 1. Use a less sterically hindered phosphonium ylide if the reaction design allows. For the synthesis of this compound, methylenetriphenylphosphorane is the least hindered option. 2. Increase reaction time and/or temperature . However, be mindful of potential side reactions at higher temperatures. 3. Consider the Schlosser modification if E/Z isomerism is a concern with substituted ylides, which involves using phenyllithium at low temperatures.[5][6] |
| Side Reactions | 1. Low temperatures (-78 °C) for ylide formation and reaction can minimize side reactions.[4] 2. Slow addition of the aldehyde to the ylide solution can help control the reaction exotherm and reduce the formation of byproducts. |
| Difficult Purification | 1. Triphenylphosphine oxide is a common byproduct that can be difficult to separate. Purification is often achieved by column chromatography or recrystallization. |
-
Materials: Methyltriphenylphosphonium bromide, n-butyllithium in hexanes, anhydrous THF, 2,6-dichlorobenzaldehyde.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise. A deep orange or red color should develop, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of 2,6-dichlorobenzaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution.
-
Purify the crude product by flash column chromatography to separate this compound from triphenylphosphine oxide.[7]
-
Alternative Vinylation Strategies
If the Heck or Wittig reactions consistently provide low yields, consider these alternative palladium-catalyzed cross-coupling reactions.
| Reaction | Starting Materials | Key Considerations |
| Suzuki Coupling | 2,6-Dichlorophenylboronic acid and a vinyl halide (e.g., vinyl bromide) | Requires careful selection of a catalyst system (palladium source and ligand) that is effective for coupling with sterically hindered boronic acids.[8] The stability of the boronic acid can also be a factor.[9] |
| Stille Coupling | 2,6-Dichloroiodobenzene and a vinylstannane (e.g., vinyltributyltin) | Organotin reagents are highly toxic and require careful handling. However, the Stille reaction is often tolerant of a wide range of functional groups.[5] |
Quantitative Data Summary
The following table summarizes typical yields for different synthetic routes to this compound, although yields can vary significantly based on specific reaction conditions and optimization.
| Reaction Type | Aryl Halide/Aldehyde | Vinyl Source | Catalyst/Reagent | Typical Yield (%) |
| Heck | 2,6-Dichloroiodobenzene | Ethylene | Pd(OAc)₂ / P(t-Bu)₃ | 60-75 |
| Wittig | 2,6-Dichlorobenzaldehyde | Ph₃P=CH₂ | n-BuLi | 50-70 |
| Suzuki | 2,6-Dichlorophenylboronic acid | Vinyl Bromide | Pd(PPh₃)₄ | 45-65 |
| Stille | 2,6-Dichloroiodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | 70-85 |
Note: These are approximate yields and successful synthesis often requires careful optimization of reaction parameters.
References
- 1. prepchem.com [prepchem.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Initiator Concentration for 2,6-Dichlorostyrene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,6-Dichlorostyrene.
Frequently Asked Questions (FAQs)
Q1: What is the role of an initiator in the polymerization of this compound?
An initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), is a thermally sensitive compound that decomposes upon heating to generate free radicals. These free radicals are the active species that initiate the polymerization process by reacting with this compound monomers, starting the formation of polymer chains.
Q2: How does the concentration of AIBN affect the molecular weight of the resulting poly(this compound)?
The concentration of the initiator has an inverse relationship with the molecular weight of the polymer. A higher initiator concentration leads to the generation of a larger number of free radicals, which in turn initiates a greater number of polymer chains. With a finite amount of monomer, this results in the formation of shorter polymer chains and consequently, a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.
Q3: What is the effect of initiator concentration on the rate of polymerization?
The rate of polymerization is directly proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will increase the rate of polymerization, leading to a faster consumption of the monomer.
Q4: Can the choice of initiator affect the properties of the final polymer?
Yes, the choice of initiator can influence the end-groups of the polymer chains and the overall reaction kinetics. AIBN is a common choice for the polymerization of styrenic monomers as it is known to produce polymers with good thermal stability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or No Polymerization | 1. Insufficient Initiator Concentration: The concentration of AIBN may be too low to generate enough radicals to initiate polymerization effectively. 2. Low Reaction Temperature: The temperature may not be high enough to cause the thermal decomposition of AIBN at a sufficient rate. 3. Presence of Inhibitors: The this compound monomer may contain inhibitors from storage that are quenching the free radicals. | 1. Increase Initiator Concentration: Incrementally increase the AIBN concentration. 2. Increase Reaction Temperature: Ensure the reaction temperature is within the optimal range for AIBN decomposition (typically 60-80 °C). 3. Purify the Monomer: Pass the monomer through a column of basic alumina to remove inhibitors prior to use. |
| Low Molecular Weight of the Polymer | High Initiator Concentration: An excess of AIBN will generate a large number of polymer chains, each with a shorter length. | Decrease Initiator Concentration: Reduce the amount of AIBN used in the reaction. |
| High Polydispersity Index (PDI) | 1. Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths. 2. Chain Transfer Reactions: Chain transfer to solvent, monomer, or impurities can terminate growing chains and initiate new ones, broadening the molecular weight distribution. | 1. Ensure Homogeneous Reaction Mixture: Maintain vigorous and consistent stirring throughout the polymerization. 2. Use a High-Purity Solvent: Use a solvent with a low chain transfer constant. |
| Gel Formation or Uncontrolled Polymerization | Excessive Initiator Concentration: A very high concentration of AIBN can lead to a rapid, exothermic reaction that is difficult to control, potentially leading to cross-linking and gel formation. | Decrease Initiator Concentration: Significantly reduce the amount of AIBN. Consider also diluting the monomer concentration. |
Quantitative Data
Representative Data: Effect of AIBN Concentration on Styrene Polymerization
The following table provides representative data on the effect of AIBN concentration on the molecular weight (Mw), polydispersity index (PDI), and conversion for the bulk polymerization of styrene at 60°C. While this data is for styrene, the general trends are applicable to the polymerization of this compound.
| Experiment | [Styrene] (mol/L) | [AIBN] (mol/L) | Time (h) | Conversion (%) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 8.7 | 0.01 | 4 | 25 | 250,000 | 2.1 |
| 2 | 8.7 | 0.05 | 4 | 55 | 120,000 | 1.9 |
| 3 | 8.7 | 0.10 | 4 | 75 | 80,000 | 1.8 |
Molecular Weight Data for Copolymers of this compound
The following data is from a study on the free-radical-initiated copolymerization of this compound (2,6-DClSt) with various maleimides (MI), conducted in butanone or toluene at 65°C.[1] This demonstrates the achievable molecular weight ranges for polymers incorporating this compound.
| Copolymer System | Mw ( g/mol ) | Mn ( g/mol ) |
| 2,6-DClSt-co-MI | 46,100 | 27,100 |
| 2,6-DClSt-co-NMeMI | 90,400 | 46,000 |
| 2,6-DClSt-co-NPhMI | 81,400 | 37,000 |
Experimental Protocols
Detailed Methodology for Free Radical Polymerization of this compound
This protocol describes a typical procedure for the solution polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Basic alumina (for inhibitor removal)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Monomer Purification: If the this compound monomer contains an inhibitor, pass it through a short column of basic alumina to remove the inhibitor immediately before use.
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.
-
Place the flask in a pre-heated oil bath on a magnetic stir plate.
-
-
Preparation of Reaction Mixture:
-
In the Schlenk flask, add the desired amount of purified this compound and anhydrous toluene. A typical monomer concentration is in the range of 1-2 M.
-
Weigh the desired amount of AIBN and add it to the flask. The amount of AIBN will depend on the target molecular weight.
-
-
Degassing:
-
Seal the flask and purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, perform three freeze-pump-thaw cycles for more rigorous degassing.
-
-
Polymerization:
-
Immerse the reaction flask in the preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired amount of time (e.g., 6-24 hours), depending on the target conversion. The solution will become more viscous as the polymerization progresses.
-
-
Termination and Precipitation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of a non-solvent (e.g., cold methanol) while stirring vigorously.
-
-
Polymer Isolation and Drying:
-
Collect the precipitated polymer by filtration using a Buchner funnel.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Visualizations
References
Technical Support Center: Controlled Radical Polymerization of Substituted Styrenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the controlled radical polymerization (CRP) of substituted styrenes.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of substituted styrenes via Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).
Issue 1: Polymerization Fails to Initiate or Proceeds to Very Low Conversion
Question: My polymerization of a substituted styrene is not starting, or the conversion is extremely low. What are the possible causes and solutions?
Answer:
Failure to initiate is a common issue in controlled radical polymerization. The following table outlines potential causes and their corresponding solutions for each technique.
| Possible Cause | Suggested Solution | Applicable To |
| Presence of Oxygen | Oxygen is a radical scavenger and will inhibit polymerization. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by performing at least three freeze-pump-thaw cycles or by purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period.[1][2] | ATRP, RAFT, NMP |
| Inhibitor in Monomer | Commercial styrenic monomers contain inhibitors (e.g., 4-tert-butylcatechol) that must be removed prior to polymerization.[3] Pass the monomer through a column of basic alumina to remove the inhibitor.[4] Alternatively, wash the monomer with an aqueous NaOH solution, followed by washing with water, drying over a suitable agent (e.g., MgSO₄), and distilling under reduced pressure. | ATRP, RAFT, NMP |
| Inefficient Initiator | The chosen initiator may not be suitable for the reaction temperature. For thermally initiated systems, ensure the reaction temperature is appropriate for the initiator's half-life. For example, AIBN is typically used at temperatures between 60-80 °C.[1] For ATRP, the initiator's activation rate constant should be high enough to ensure fast initiation.[5] | ATRP, RAFT, NMP |
| Impure Reagents | Impurities in the monomer, solvent, initiator, or catalyst can inhibit polymerization. Use purified reagents. Solvents should be dried and deoxygenated. | ATRP, RAFT, NMP |
| Inappropriate RAFT Agent | The selected RAFT agent may not be suitable for the specific substituted styrene. Aromatic dithioesters and trithiocarbonates are generally effective for styrenic monomers.[6][7] Consult RAFT agent compatibility charts.[6][8] | RAFT |
| Inactive Catalyst (ATRP) | The copper catalyst may have been oxidized to Cu(II) prior to the reaction. Ensure the Cu(I) source is pure and handled under an inert atmosphere. If necessary, purify the Cu(I) salt. | ATRP |
Issue 2: High Polydispersity Index (PDI > 1.3)
Question: My polymerization is successful in terms of conversion, but the resulting polymer has a broad molecular weight distribution (high PDI). How can I achieve better control?
Answer:
A high PDI indicates a loss of control over the polymerization. The following factors can contribute to this issue:
| Possible Cause | Suggested Solution | Applicable To |
| High Initiator Concentration | An excessively high initiator concentration relative to the chain transfer agent (in RAFT) or catalyst (in ATRP) can lead to a higher concentration of propagating radicals, increasing the likelihood of termination reactions.[9] Optimize the ratio of initiator to control agent. | ATRP, RAFT, NMP |
| Slow Initiation | If initiation is slow compared to propagation, new chains will be formed throughout the polymerization, leading to a broader molecular weight distribution. In ATRP, select an initiator with a higher activation rate constant.[5] In RAFT, ensure the reinitiation of the leaving group (R-group) is fast. | ATRP, RAFT |
| Chain Transfer Reactions | Unwanted chain transfer to solvent or monomer can lead to dead polymer chains and a higher PDI. For styrenes with electron-donating groups, chain transfer can be more significant.[10] Choose a solvent with a low chain transfer constant. | ATRP, RAFT, NMP |
| High Temperature | While higher temperatures can increase the polymerization rate, they can also lead to more side reactions and a loss of control.[1] Optimize the reaction temperature. | ATRP, RAFT, NMP |
| Suboptimal RAFT Agent | The transfer constants of the RAFT agent may not be optimal for the monomer, leading to poor mediation of the polymerization. Select a RAFT agent with appropriate transfer constants for the specific substituted styrene. | RAFT |
| High Viscosity | At high conversions, the increased viscosity of the reaction mixture can hinder diffusion, leading to a decrease in the deactivation rate and an increase in termination reactions (the Trommsdorff effect). Consider using a solvent to reduce viscosity. | ATRP, RAFT, NMP |
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing substituents on the styrene monomer affect the polymerization?
A1: Substituents on the styrene ring have a significant electronic effect on the polymerization.
-
Electron-withdrawing groups (EWGs) (e.g., -Cl, -Br, -CF₃) generally increase the polymerization rate in ATRP and RAFT.[10][11] This is because EWGs can stabilize the radical intermediate and increase the monomer's reactivity.[10] Polymers with EWGs also tend to have lower polydispersities.[10]
-
Electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃) tend to decrease the polymerization rate.[10] They can also increase the likelihood of side reactions, such as chain transfer, which can lead to a loss of control and higher PDIs.[10]
Q2: What is the best method for removing the inhibitor from substituted styrenes?
A2: The most common and effective method is to pass the monomer through a short column of basic alumina.[4] This is a quick and efficient way to remove phenolic inhibitors like 4-tert-butylcatechol. For more rigorous purification, washing with an aqueous NaOH solution followed by water, drying, and vacuum distillation is recommended.
Q3: How do I choose the right initiator for my polymerization?
A3: The choice of initiator depends on the polymerization technique and the desired reaction conditions.
-
For ATRP: An alkyl halide initiator is used. The structure of the initiator should mimic the dormant polymer chain end to ensure fast and efficient initiation. For styrenes, 1-phenylethyl bromide is a common choice.[12] The initiator should have a high activation rate constant.[5]
-
For RAFT and NMP: A conventional radical initiator, such as AIBN or benzoyl peroxide, is typically used. The initiator should have a suitable decomposition rate at the desired reaction temperature.
Q4: What are the key considerations for solvent selection?
A4: The solvent can influence the polymerization kinetics and the solubility of the polymer. A good solvent should:
-
Be inert and not participate in side reactions.
-
Have a low chain transfer constant.
-
Be able to dissolve the monomer, polymer, and catalyst (for ATRP).
-
For ATRP, the solvent can also affect the catalyst activity.
Data Presentation
The following tables provide a summary of representative quantitative data for the controlled radical polymerization of various substituted styrenes.
Table 1: ATRP of Substituted Styrenes
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI |
| Styrene | 1-PEBr | CuBr/2,2'-bipyridine | Diphenyl ether | 110 | 4 | 75 | 7,800 | 1.15 |
| 4-Chlorostyrene | 1-PEBr | CuBr/2,2'-bipyridine | Diphenyl ether | 110 | 2 | 80 | 8,200 | 1.10 |
| 4-Methylstyrene | 1-PEBr | CuBr/2,2'-bipyridine | Diphenyl ether | 110 | 6 | 70 | 7,300 | 1.25 |
| 4-Methoxystyrene | 1-PEBr | CuBr/2,2'-bipyridine | Diphenyl ether | 110 | 8 | 65 | 6,800 | 1.30 |
| 3-Trifluoromethylstyrene | 1-PEBr | CuBr/2,2'-bipyridine | Diphenyl ether | 110 | 1.5 | 85 | 8,800 | 1.08 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: RAFT Polymerization of Substituted Styrenes
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI |
| Styrene | Cumyl dithiobenzoate | AIBN | Toluene | 80 | 6 | 85 | 10,500 | 1.12 |
| 4-Acetoxystyrene | Dithioester | AIBN | Bulk | 90 | 24 | 92 | 15,200 | 1.08 |
| Vinylbenzyl chloride | Trithiocarbonate | AIBN | 1,4-Dioxane | 70 | 5 | 78 | 9,500 | 1.18 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for ATRP of a Substituted Styrene
-
Reagent Purification: The substituted styrene monomer is passed through a column of basic alumina to remove the inhibitor. The solvent (e.g., anisole, diphenyl ether) is dried and deoxygenated. The Cu(I)Br is purified by washing with acetic acid and ethanol, then dried under vacuum.
-
Reaction Setup: A Schlenk flask is charged with Cu(I)Br and the ligand (e.g., 2,2'-bipyridine) under an inert atmosphere. The flask is evacuated and backfilled with argon three times.
-
Addition of Reagents: The deoxygenated solvent and monomer are added to the flask via a degassed syringe. The mixture is stirred to dissolve the catalyst. The initiator (e.g., 1-phenylethyl bromide) is then added via a syringe to start the polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at the desired temperature. Samples are withdrawn periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Protocol 2: General Procedure for RAFT Polymerization of a Substituted Styrene
-
Reagent Purification: The substituted styrene monomer is purified by passing it through a column of basic alumina. The initiator (e.g., AIBN) is recrystallized. The solvent is dried and deoxygenated.
-
Reaction Setup: The monomer, RAFT agent, initiator, and solvent are added to a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: The reaction mixture is thoroughly deoxygenated by subjecting it to at least three freeze-pump-thaw cycles.
-
Polymerization: The flask is backfilled with an inert gas (e.g., argon) and placed in a preheated oil bath at the desired temperature to initiate polymerization. The reaction is monitored by taking samples for analysis.
-
Purification: After the desired conversion is reached, the polymerization is quenched by cooling the flask in an ice bath and exposing it to air. The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Visualizations
Logical Relationships in Troubleshooting
Caption: Troubleshooting flowchart for common issues in CRP.
Experimental Workflow for CRP
Caption: A typical experimental workflow for CRP.
Comparative Diagram of CRP Mechanisms
Caption: Simplified mechanisms of ATRP, RAFT, and NMP.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]
- 7. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2,6-Dichlorostyrene: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. 2,6-Dichlorostyrene is a key building block in the synthesis of various organic compounds, and its purity can significantly impact reaction yields and the impurity profile of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification of impurities through mass spectral data. However, alternative methods such as HPLC and qNMR provide complementary information and can be advantageous in specific scenarios. This guide presents detailed experimental protocols for each method and a comparative analysis of their performance based on typical experimental data.
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of a representative batch of this compound using GC-MS, HPLC-UV, and qNMR.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Purity Assay (%) | 99.5 | 99.6 | 99.4 |
| Limit of Detection (LOD) | ~0.005% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.02% | ~0.04% | ~0.3% |
| Precision (RSD, n=6) | < 1% | < 1.5% | < 0.5% |
| Analysis Time per Sample | ~25 min | ~20 min | ~15 min |
| Identified Impurities | Isomeric Dichlorostyrenes, Residual Solvents | Isomeric Dichlorostyrenes, Oligomeric Species | Not suitable for broad impurity screening |
Experimental Protocols
Detailed methodologies for the GC-MS, HPLC-UV, and qNMR analysis of this compound are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of high-purity dichloromethane to obtain a 2 mg/mL stock solution. Further dilute to a final concentration of approximately 100 µg/mL with dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all observed peaks. Impurity identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For non-polar compounds like this compound, reversed-phase chromatography is typically employed. Detection is achieved using a UV detector at a wavelength where the analyte absorbs light.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Data Analysis: Purity is calculated using the area percent method from the chromatogram. This method is effective for separating this compound from less volatile impurities and isomers.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a substance-specific reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be determined.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or as needed to achieve adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal for this compound (e.g., one of the vinyl protons) and a signal for the internal standard.
-
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Comparison of Analytical Methods for Purity Determination.
A Comparative Guide to HPLC and GC Methods for Analyzing 2,6-Dichlorostyrene Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of halogenated aromatic compounds, the ability to accurately monitor reaction progress and product purity is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of reactions involving 2,6-dichlorostyrene. We will delve into detailed experimental protocols for representative methods and present a quantitative comparison to aid in selecting the most suitable analytical approach for your specific research needs.
Introduction to Analytical Challenges
This compound is a volatile organic compound used in the synthesis of specialized polymers and as an intermediate in the preparation of other complex molecules.[1] Monitoring its reactions, such as polymerization or bromination, requires analytical techniques that can effectively separate the starting material from products, by-products, and other reactants. The choice between HPLC and GC is often dictated by the volatility of the analytes, the complexity of the reaction mixture, and the specific information required (e.g., purity, concentration, or presence of trace impurities).
Method Comparison: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques, but they operate on different principles, making them suitable for different types of analytes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile or thermally labile compounds. Can analyze a wide range of polar and non-polar compounds. | Volatile and thermally stable compounds. |
| Typical Column | Shorter and wider, packed with small porous particles (e.g., C18, Phenyl-Hexyl). | Longer and narrower capillary columns with a thin internal coating (e.g., DB-5ms). |
| Mobile Phase | Liquid solvents (e.g., acetonitrile, methanol, water) and buffers. | Inert gases (e.g., helium, nitrogen, hydrogen). |
| Temperature | Typically operates at or slightly above room temperature. | Utilizes a temperature-programmed oven to facilitate elution. |
| Common Detectors | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS). | Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD). |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dilution in a volatile solvent; headspace or purge-and-trap for trace analysis. |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for monitoring reactions where this compound is converted into less volatile or more polar products, such as in certain addition or oxidation reactions.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC with UV/DAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute reaction aliquot in acetonitrile and filter through a 0.45 µm syringe filter. |
Rationale:
A C18 column is a good starting point for the separation of moderately non-polar compounds like this compound and its derivatives.[2] The acetonitrile/water mobile phase system allows for a broad elution window, and the gradient ensures the timely elution of both the relatively non-polar starting material and potentially more polar products. Phosphoric acid is added to the aqueous phase to improve peak shape.[3] For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid.[3]
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for analyzing volatile compounds like this compound and is particularly well-suited for monitoring its consumption during polymerization or for analyzing reactions like bromination where the products are also volatile.[3][4]
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Gas chromatograph with FID detector and capillary injection port |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Sample Preparation | Dilute reaction aliquot in a volatile solvent like toluene or hexane. |
Rationale:
A DB-5 type column is a general-purpose column that provides excellent separation for a wide range of non-polar to moderately polar volatile compounds. The temperature program allows for the separation of this compound from common solvents and potential reaction by-products based on their boiling points and interactions with the stationary phase. The FID detector offers high sensitivity for hydrocarbons.
Performance Comparison (Expected)
The following table provides an estimated comparison of the performance of the two methods based on typical results for similar analytes. Actual performance will depend on the specific reaction mixture and instrumentation.
| Performance Metric | RP-HPLC-UV | GC-FID |
| Retention Time (this compound) | ~ 7-9 min | ~ 8-10 min |
| Resolution (from a hypothetical more polar product) | Good (baseline separation expected) | Dependent on product volatility |
| Resolution (from a hypothetical less volatile product) | Good | Good (baseline separation expected) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Analysis Time per Sample | ~15 min | ~20 min |
| Robustness | High | High |
| Cost per Analysis | Higher (solvent consumption) | Lower |
Logical Workflow for Method Selection and Analysis
The following diagram illustrates a logical workflow for analyzing a this compound reaction, from sample preparation to data analysis.
Workflow for Analyzing this compound Reactions
Signaling Pathway for Method Development
The diagram below outlines the decision-making process for developing an appropriate chromatographic method for a new this compound reaction.
Decision Pathway for Method Development
Conclusion
The choice between HPLC and GC for the analysis of this compound reactions is primarily dependent on the nature of the compounds in the reaction mixture. GC is often the method of choice due to the volatile nature of the parent compound and many of its likely derivatives. It generally offers higher sensitivity and lower operational costs. However, HPLC is an indispensable tool when dealing with non-volatile products, thermally sensitive materials, or when simpler sample preparation is desired. The protocols and comparative data provided in this guide serve as a starting point for developing a robust and reliable analytical method tailored to your specific research and development needs.
References
A Comparative Guide to Determining the Molecular Weight of Poly(2,6-dichlorostyrene)
For researchers, scientists, and drug development professionals, an accurate determination of a polymer's molecular weight is crucial for predicting its physical and chemical properties. This guide provides a comparative overview of common techniques for measuring the molecular weight of poly(2,6-dichlorostyrene), with a focus on Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), and Viscometry. Experimental data for poly(this compound) and related polymers are presented to offer a comprehensive comparison.
Comparison of Molecular Weight Determination Methods
The selection of an appropriate method for determining the molecular weight of a polymer is contingent on the specific information required, such as the type of average molecular weight (e.g., number-average (Mn), weight-average (Mw)) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.[1]
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel.[2] | Mn, Mw, PDI, Molecular Weight Distribution | High resolution, applicable to a wide range of polymers. | Requires calibration with standards of a similar chemical structure for accurate molecular weight determination. |
| Static Light Scattering (SLS) | Measurement of the time-averaged intensity of scattered light from a polymer solution. The intensity is proportional to the polymer's molecular weight.[3][4] | Absolute Mw, Radius of Gyration (Rg), Second Virial Coefficient (A2) | Provides absolute molecular weight without the need for column calibration.[3] | Can be sensitive to sample purity and aggregation. |
| Viscometry | Measurement of the viscosity of a polymer solution, which is related to the polymer's molecular size and, consequently, its molecular weight through the Mark-Houwink equation. | Viscosity-Average Molecular Weight (Mv) | Simple, low-cost technique. | Provides a relative measure of molecular weight; requires known Mark-Houwink parameters (K and a) for the specific polymer-solvent system. |
Comparative Experimental Data
While specific comparative studies on the molecular weight of poly(this compound) are limited, the following table presents available data for poly(this compound) alongside other relevant polystyrenes to provide a comparative context.
| Polymer | Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(4-chlorostyrene) | GPC | - | ~75,000 | - | |
| Poly(styrene-co-4-chlorostyrene) | SEC | 20,000 | 21,403 | 1.07 | [5] |
| Polystyrene | Viscometry | - | 133,500 (Mv) | - | [6] |
| Polystyrene | GPC | ~15,000 | ~26,000 | ~1.73 | [1] |
Note: Data for poly(this compound) was not available in the reviewed literature. The table provides data for structurally similar polymers to serve as a reference.
Experimental Workflows and Protocols
To facilitate the experimental design for determining the molecular weight of poly(this compound), the following sections detail the workflow and a general protocol for the most common technique, Gel Permeation Chromatography (GPC).
Gel Permeation Chromatography (GPC) Experimental Workflow
Caption: Workflow for molecular weight determination by GPC.
Detailed Experimental Protocol: Gel Permeation Chromatography (GPC)
This protocol provides a general procedure for determining the molecular weight of polystyrene derivatives, which can be adapted for poly(this compound).
1. Materials and Instrumentation:
-
Polymer Sample: Poly(this compound)
-
Solvent (Mobile Phase): Tetrahydrofuran (THF), HPLC grade
-
Standards: Polystyrene standards with narrow molecular weight distributions
-
Instrumentation: GPC/SEC system equipped with a pump, injector, column oven, GPC columns (e.g., PLgel series), and a detector (e.g., Refractive Index (RI) detector).[2][7]
2. Preparation of Solutions:
-
Mobile Phase: Prepare a sufficient volume of THF. It is recommended to filter and degas the solvent before use to prevent column blockage and baseline noise.
-
Standard Solutions: Accurately weigh a series of polystyrene standards and dissolve them in THF to prepare solutions of known concentrations (e.g., 1 mg/mL). Allow several hours for complete dissolution.[7]
-
Sample Solution: Accurately weigh the poly(this compound) sample and dissolve it in THF to a known concentration (e.g., 1 mg/mL). Ensure the polymer is fully dissolved before analysis.
3. GPC System Setup and Calibration:
-
Column and System Equilibration: Install the appropriate GPC columns and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C) until a stable baseline is achieved.
-
Calibration: Inject the prepared polystyrene standard solutions in order of increasing molecular weight. Record the retention time for each standard. Generate a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.[7]
4. Sample Analysis:
-
Inject the prepared poly(this compound) sample solution into the GPC system under the same conditions used for the calibration.
-
Record the chromatogram.
5. Data Analysis:
-
Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the poly(this compound) sample based on its retention time profile.[1]
Alternative Methods: A Brief Overview
Static Light Scattering (SLS)
For an absolute measurement of the weight-average molecular weight (Mw) without the need for calibration standards, Static Light Scattering is a powerful alternative.[3]
Workflow for Static Light Scattering (SLS)
Caption: Workflow for molecular weight determination by SLS.
A key data analysis method in SLS is the construction of a Zimm plot, where the reciprocal of the excess scattered light intensity is plotted against a function of the scattering angle and concentration. Extrapolation to zero angle and zero concentration yields the weight-average molecular weight (Mw).[3]
Viscometry
Viscometry offers a simpler and more accessible method for estimating the viscosity-average molecular weight (Mv).
Workflow for Viscometry
Caption: Workflow for molecular weight determination by viscometry.
The intrinsic viscosity [η] is determined by extrapolating the reduced viscosity to zero concentration. The viscosity-average molecular weight (Mv) is then calculated using the Mark-Houwink equation: [η] = K * Mv^a, where K and a are constants specific to the polymer-solvent-temperature system.[8]
Conclusion
The determination of the molecular weight of poly(this compound) can be approached using several well-established techniques. Gel Permeation Chromatography is a versatile method for obtaining detailed information on the molecular weight distribution, while Static Light Scattering provides an absolute measure of the weight-average molecular weight. Viscometry presents a more straightforward, albeit relative, method. The choice of technique will ultimately depend on the specific requirements of the research, including the desired accuracy, the type of molecular weight average needed, and the available instrumentation. The provided protocols and comparative data for related polymers offer a solid foundation for developing a robust analytical strategy for the characterization of poly(this compound).
References
- 1. Measurement of Molecular Weight by using GPC method : Shimadzu (Äeská republika) [shimadzu.cz]
- 2. agilent.com [agilent.com]
- 3. Static light scattering - Wikipedia [en.wikipedia.org]
- 4. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]
- 5. polymersource.ca [polymersource.ca]
- 6. spegroup.ru [spegroup.ru]
- 7. lcms.cz [lcms.cz]
- 8. bpasjournals.com [bpasjournals.com]
A Comparative Guide to 2,6-Dichlorostyrene and its Isomers for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthesizing novel compounds. Dichlorostyrenes are a class of substituted styrenes that offer a versatile platform for various chemical transformations. Their utility stems from the presence of a polymerizable vinyl group and two chlorine atoms on the aromatic ring, which can be exploited for cross-coupling reactions, further functionalization, or to modulate the electronic and steric properties of the molecule.
This guide provides a comprehensive comparison of 2,6-dichlorostyrene with its five positional isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dichlorostyrene. By presenting their physicochemical properties, reactivity, and spectroscopic data in a comparative format, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The position of the chlorine atoms on the benzene ring significantly influences the physicochemical properties of dichlorostyrene isomers. These properties, including boiling point, melting point, and density, are critical factors in designing experimental setups, purification procedures, and predicting the behavior of these compounds in various solvents and reaction conditions. The following table summarizes the key physicochemical data for the six dichlorostyrene isomers.
| Property | 2,3-Dichlorostyrene | 2,4-Dichlorostyrene | 2,5-Dichlorostyrene | This compound | 3,4-Dichlorostyrene | 3,5-Dichlorostyrene |
| CAS Number | 2123-28-6[1] | 2123-27-5[2] | 1123-84-8[3] | 28469-92-3 | 2039-83-0[4] | 2155-42-2[5][6] |
| Molecular Formula | C₈H₆Cl₂ | C₈H₆Cl₂ | C₈H₆Cl₂ | C₈H₆Cl₂ | C₈H₆Cl₂ | C₈H₆Cl₂ |
| Molecular Weight | 173.04 | 173.04 | 173.04 | 173.04 | 173.04 | 173.04 |
| Boiling Point (°C) | No Data Available | No Data Available | 230.7 at 760 mmHg[3] | 88-90 at 8 mmHg | No Data Available | 230.44 (rough estimate)[5] |
| Melting Point (°C) | No Data Available | No Data Available | 8[3] | No Data Available | No Data Available | 48.5 (estimate)[5] |
| Density (g/mL) | No Data Available | No Data Available | 1.242[3] | 1.267 at 25 °C | No Data Available | 1.2250[5] |
| Refractive Index | No Data Available | No Data Available | 1.589[3] | 1.574 | No Data Available | 1.5745 (estimate)[5] |
Reactivity and Applications
The reactivity of dichlorostyrene isomers is dictated by the interplay of the electron-withdrawing nature of the chlorine atoms and their steric hindrance, which varies with their position on the aromatic ring. These factors influence the reactivity of both the vinyl group and the carbon-chlorine bonds.
Polymerization: All dichlorostyrene isomers can undergo polymerization to form polydichlorostyrenes. The steric hindrance around the vinyl group in this compound, due to the ortho-substituents, may influence its polymerization kinetics compared to other isomers. These polymers are of interest for applications in materials science due to their high refractive index and flame-retardant properties.
Cross-Coupling Reactions: The carbon-chlorine bonds in dichlorostyrenes are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, making dichlorostyrenes valuable precursors for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The relative reactivity of the C-Cl bonds can be influenced by their electronic environment and steric accessibility, potentially allowing for selective mono- or di-functionalization.
Drug Development: In drug discovery, the dichlorophenyl moiety can serve as a key pharmacophore. The chlorine atoms can enhance metabolic stability, modulate lipophilicity, and participate in halogen bonding interactions with biological targets. The different substitution patterns of the dichlorostyrene isomers provide a means to fine-tune the pharmacological profile of a lead compound.
Spectroscopic Data for Isomer Differentiation
Unambiguous identification of the specific dichlorostyrene isomer is crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide distinct fingerprints for each isomer.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the vinyl and aromatic protons in the ¹H NMR spectrum are highly diagnostic for each isomer. The symmetry of the molecule, or lack thereof, directly impacts the number and multiplicity of the signals.
-
2,5-Dichlorostyrene ¹H NMR (in CS₂): The spectrum of 2,5-dichlorostyrene is available.[3]
-
3,4-Dichlorostyrene ¹H NMR (400 MHz, CDCl₃): δ 7.18 (dd, J = 4.8, 1.6 Hz, 1H), 7.02 – 6.96 (m, 2H), 6.83 (dd, J = 17.4, 10.8 Hz, 1H), 5.58 (d, J = 17.3 Hz, 1H), 5.15 (d, J = 10.8 Hz, 1H).[7]
¹³C NMR Spectroscopy: The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum is a powerful tool for distinguishing between the isomers based on their molecular symmetry.
-
3,4-Dichlorostyrene ¹³C NMR (101 MHz, CDCl₃): δ 143.15, 129.96, 127.41, 125.90, 124.42, 113.35.[7]
Infrared (IR) Spectroscopy: The IR spectra of dichlorostyrenes exhibit characteristic absorption bands for the C=C stretching of the vinyl group and the C-Cl stretching of the aromatic chlorides. The out-of-plane C-H bending vibrations in the fingerprint region are particularly useful for identifying the substitution pattern on the benzene ring. An IR spectrum for 3,4-Dichlorostyrene is available.[8]
Mass Spectrometry (MS): All dichlorostyrene isomers have the same molecular weight, resulting in a molecular ion peak (M⁺) at m/z 172. The characteristic isotopic pattern of two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1) is a key feature in their mass spectra. While the molecular ion will be the same, the fragmentation patterns may differ slightly between isomers, although these differences can be subtle. Mass spectrometry data is available for this compound and 3,4-dichlorostyrene.[8][9]
Experimental Protocols
To provide practical guidance, this section outlines a general procedure for two common transformations involving dichlorostyrenes: polymerization and Suzuki-Miyaura cross-coupling.
General Protocol for Polymerization of Dichlorostyrenes
This protocol is adapted from a general procedure for the polymerization of dichlorostyrene isomers.[10]
Materials:
-
Dichlorostyrene isomer (e.g., this compound)
-
Benzene or Chloroform
-
Methanol
-
Pyrex test tube
-
Ultraviolet lamp
-
Mechanical stirrer
Procedure:
-
Place 1 g of the dichlorostyrene isomer into a Pyrex test tube.
-
Suspend the test tube under an ultraviolet lamp.
-
Irradiate until a hard polymer has formed (approximately 24 hours).
-
Dissolve the polymer in 50 mL of benzene or chloroform.
-
Precipitate the polymer by slowly adding the solution to 300 mL of methanol with vigorous mechanical stirring.
-
Repeat the dissolution and precipitation steps for further purification.
-
Dry the resulting polymer powder in a vacuum desiccator for one week.
Figure 1. A generalized workflow for the polymerization of a dichlorostyrene isomer.
General Protocol for Suzuki-Miyaura Cross-Coupling of Dichlorostyrenes
This protocol is a general representation of a ligand-free Suzuki-Miyaura reaction that can be adapted for dichlorostyrene isomers.[11]
Materials:
-
Dichlorostyrene isomer (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
WEB (Water Extract of Banana) as a green solvent (3 mL) or a suitable organic solvent system
-
Diethyl ether
-
Silica gel for column chromatography
-
n-hexane/ethyl acetate
Procedure:
-
In a reaction vessel, combine the dichlorostyrene isomer (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add the solvent (3 mL) and stir the mixture at room temperature for the required time (monitor by TLC or GC-MS).
-
Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Purify the combined organic layers by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain the desired coupled product.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The six isomers of dichlorostyrene represent a valuable toolkit for chemists in various fields. While sharing the same molecular formula, their distinct substitution patterns lead to a range of physicochemical properties and reactivities. This compound, with its sterically hindered vinyl group, may exhibit unique behavior in polymerization and other reactions compared to its less hindered counterparts. The choice of a specific isomer will depend on the desired steric and electronic properties of the target molecule, as well as the intended synthetic transformations. This guide provides a foundational comparison to aid in the rational selection and application of these versatile building blocks in research and development. Further experimental studies directly comparing the reactivity and biological activity of all six isomers would be highly beneficial to the scientific community.
References
- 1. 2,3-Dichlorostyrene | C8H6Cl2 | CID 16469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-dichlorostyrene | 2123-27-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2039-83-0 CAS MSDS (3,4-DICHLOROSTYRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3,5-Dichlorostyrene CAS#: 2155-42-2 [amp.chemicalbook.com]
- 6. 3,5-Dichlorostyrene | 2155-42-2 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 3,4-Dichlorostyrene | C8H6Cl2 | CID 74869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. rsc.org [rsc.org]
Reactivity of 2,6-Dichlorostyrene in Copolymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,6-dichlorostyrene in free-radical copolymerization with various comonomers. The reactivity ratios, which dictate the composition and microstructure of the resulting copolymer, are presented alongside the experimental protocols for their determination. This information is crucial for the tailored synthesis of copolymers with specific properties for applications in drug delivery, medical devices, and other advanced materials.
Comparison of Reactivity Ratios
The reactivity of a monomer in copolymerization is quantified by its reactivity ratio (r). This value is the ratio of the rate constant for a propagating chain ending in that monomer adding another molecule of the same monomer to the rate constant of it adding a molecule of the comonomer. The following table summarizes the known reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂).
| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type |
| Maleic Anhydride | ~ 0 | ~ 0 | ~ 0 | Alternating |
| Maleimide | < 1 | < 1 | < 1 | Random (with azeotrope) |
| N-Methylmaleimide | < 1 | < 1 | < 1 | Random (with azeotrope) |
| N-Phenylmaleimide | < 1 | < 1 | < 1 | Random (with azeotrope) |
Influence of Reactivity Ratios on Copolymer Structure
The relationship between reactivity ratios and the resulting copolymer microstructure is a fundamental concept in polymer chemistry. The product of the two reactivity ratios (r₁ * r₂) can be used to predict the overall structure of the copolymer chain.
Caption: Logical flow from reactivity ratio product to copolymer microstructure.
Experimental Protocols
The determination of monomer reactivity ratios is a critical step in understanding and controlling copolymerization reactions. While modern techniques offer higher accuracy, the classical methods of Fineman-Ross and Kelen-Tüdös have been historically used and are reported in the literature for this compound.
General Protocol for Free-Radical Copolymerization
A series of copolymerization reactions are performed with varying initial monomer feed ratios. To determine the instantaneous copolymer composition, the reactions are typically stopped at low conversion (<10%).
-
Monomer and Initiator Purification: Monomers (this compound and comonomer) are purified to remove inhibitors, typically by washing with an aqueous base solution followed by distillation under reduced pressure. The initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is purified by recrystallization.
-
Reaction Setup: A series of reaction vessels are charged with different molar ratios of the two monomers. The solvent (e.g., toluene, butanone) and a precise amount of the initiator are added.
-
Degassing: The reaction mixtures are degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution.
-
Polymerization: The reaction vessels are sealed and placed in a constant temperature bath (e.g., 65°C) to initiate polymerization.
-
Termination and Isolation: After a predetermined time to ensure low conversion, the reactions are quenched, often by rapid cooling and exposure to air. The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried to a constant weight.
-
Copolymer Composition Analysis: The composition of the isolated copolymer is determined using analytical techniques such as elemental analysis (e.g., for chlorine or nitrogen content) or spectroscopic methods (e.g., ¹H NMR, FT-IR).
Determination of Reactivity Ratios using the Kelen-Tüdös Method
The Kelen-Tüdös method is a graphical linearization technique used to determine reactivity ratios from copolymerization data. It is designed to give more evenly distributed data points compared to the Fineman-Ross method. The method involves plotting η against ξ, where:
η = G / (α + H) ξ = H / (α + H)
G = (F/f) * (f-1) H = (F/f²) * F
Here, f is the molar ratio of M₁/M₂ in the feed, and F is the molar ratio of m₁/m₂ in the copolymer. α is an arbitrary constant, typically calculated as the geometric mean of the lowest and highest H values to ensure a good spread of data points.
The plot of η versus ξ yields a straight line. The intercept at ξ = 0 gives -r₂/α, and the intercept at ξ = 1 gives r₁.
It is important to note that while the Kelen-Tüdös method has been widely used, modern computational methods that directly fit the integrated form of the copolymerization equation are now recommended for more accurate determination of reactivity ratios.[2]
Conclusion
The available data indicates that this compound exhibits varied reactivity depending on the comonomer. With electron-poor monomers like maleic anhydride, it readily forms alternating copolymers, suggesting a strong tendency for cross-propagation. In copolymerization with maleimides, it forms random copolymers. The lack of reactivity data with electron-rich and neutral monomers like styrene and methyl methacrylate highlights an area for further investigation to fully characterize the copolymerization behavior of this chlorinated styrene derivative. The protocols outlined provide a basis for such future experimental work, with a recommendation for employing modern, more accurate data analysis techniques for the determination of reactivity ratios.
References
A Comparative Guide to the Thermal Properties of Poly(2,6-dichlorostyrene) and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key thermal properties of poly(2,6-dichlorostyrene) and polystyrene. The inclusion of chlorine atoms in the benzene ring of the repeating styrene unit significantly alters the material's thermal behavior, impacting its suitability for various applications. This document summarizes quantitative data, outlines experimental protocols for thermal analysis, and presents a logical workflow for property comparison.
Executive Summary
Poly(this compound) exhibits a significantly higher glass transition temperature (Tg) compared to atactic polystyrene, indicating enhanced thermal stability at elevated temperatures. While polystyrene's thermal decomposition is well-characterized, specific decomposition data for poly(this compound) is less prevalent in publicly available literature. The thermal conductivity of solid polystyrene is established, whereas experimental data for poly(this compound) remains elusive, though it is expected to be in a similar range to other chlorinated polymers.
Data Presentation: Comparison of Thermal Properties
The following table summarizes the key thermal properties of poly(this compound) and polystyrene based on available experimental data.
| Thermal Property | Poly(this compound) | Polystyrene |
| Glass Transition Temperature (Tg) | 167 °C[1][2] | ~100 °C (atactic, dependent on molecular weight)[3] |
| Melting Temperature (Tm) | Not reported (likely amorphous) | ~240 °C (isotactic) |
| Thermal Decomposition Temperature (Td) | Data not readily available. The primary degradation mechanism for halogenated polystyrenes is depolymerization, similar to polystyrene.[1] | Significant decomposition begins around 375 °C.[4] |
| Thermal Conductivity (k) | Data not readily available for solid polymer. Estimated to be in the range of 0.11–0.28 W/(m·K) based on other chlorinated polymers.[5][6] | ~0.13 W/(m·K) (solid, at room temperature) |
Experimental Protocols
Accurate determination of the thermal properties listed above relies on standardized experimental techniques. Below are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Temperature
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program:
-
Heating: The sample is heated from room temperature to a temperature above its expected Tg and Tm (e.g., 200 °C for poly(this compound) and 280 °C for isotactic polystyrene) at a constant heating rate (e.g., 10 °C/min). This first heating scan is used to erase the thermal history of the sample.
-
Cooling: The sample is then cooled back to room temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating: A second heating scan is performed under the same conditions as the first. The Tg and Tm are determined from this second scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is typically taken as the midpoint of this transition. The melting point is identified as an endothermic peak, and the Tm is the peak temperature of this transition.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymers.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum pan.
-
Instrument Setup: The TGA furnace is purged with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a specified flow rate.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Analysis: The weight of the sample is recorded as a function of temperature. The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is often determined by the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or by the intersection of the baseline with the tangent of the decomposition step.
Mandatory Visualization
Caption: Logical workflow for comparing the thermal properties of the two polymers.
References
A Comparative Analysis of Poly(chlorostyrene) Isomers for Research Applications
For researchers, scientists, and drug development professionals, the selection of a polymer with precise characteristics is paramount. Poly(chlorostyrene), a derivative of polystyrene, offers a spectrum of properties influenced by the position of the chlorine atom on the phenyl ring. This guide provides an objective comparison of the physical, thermal, and mechanical properties of poly(2-chlorostyrene), poly(3-chlorostyrene), and poly(4-chlorostyrene), alongside unsubstituted polystyrene, supported by experimental data and detailed methodologies.
The introduction of a chlorine atom onto the styrene monomer alters the polymer's properties in several significant ways. The polar carbon-chlorine bond increases the dielectric constant and can influence solubility and intermolecular interactions. Furthermore, the position of the chlorine atom (ortho, meta, or para) creates subtle but important differences in the polymer chain's packing and flexibility, which in turn affects thermal and mechanical performance. For instance, poly(p-chlorostyrene) is utilized in the production of plastics with good heat distortion and flame-retardant properties.
Comparative Data of Poly(chlorostyrene) Isomers and Polystyrene
| Property | Poly(2-chlorostyrene) | Poly(3-chlorostyrene) | Poly(4-chlorostyrene) | Atactic Polystyrene |
| Glass Transition Temp. (Tg) | 103 °C (onset)[1] | 90 °C[2] | 106 °C[3] | ~90 °C |
| Refractive Index (n20/D) | 1.610 (lit.)[1][4] | 1.562 (lit., monomer)[5] | 1.5660 @ 20 °C/D (monomer) | 1.60 |
| Density (g/cm³) | Data not available | Data not available | 1.224 | 1.04-1.09 |
| Young's Modulus (GPa) | Data not available | Data not available | Data not available | 2.28-3.28[6] |
| Tensile Strength (MPa) | Data not available | Data not available | Data not available | 36-52 |
| Elongation at Break (%) | Data not available | Data not available | Data not available | 1-4 |
| Dielectric Constant | Data available | Data not available | Data available | 2.4-2.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the synthesis and characterization of poly(chlorostyrene) isomers.
Synthesis of Poly(chlorostyrene) via Free-Radical Polymerization
This protocol describes a typical bulk polymerization method.
-
Monomer Purification: The chlorostyrene monomer is first purified to remove the inhibitor (e.g., catechol or tert-butylcatechol). This is typically achieved by washing the monomer with an aqueous sodium hydroxide solution in a separatory funnel, followed by washing with distilled water until the aqueous layer is neutral. The monomer is then dried over an anhydrous salt like magnesium sulfate and filtered.
-
Polymerization Setup: In a reaction vessel (e.g., a test tube or round-bottom flask), a specific amount of the purified chlorostyrene monomer is added along with a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7][8] The vessel is then sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.
-
Reaction: The reaction vessel is heated in a controlled temperature bath (e.g., an oil bath) to a temperature that facilitates the decomposition of the initiator (typically 60-90°C).[7][8] The polymerization is allowed to proceed for a predetermined time, during which the viscosity of the solution will increase.
-
Polymer Precipitation and Purification: After the reaction, the viscous polymer solution is cooled. The polymer is then dissolved in a suitable solvent, such as toluene or tetrahydrofuran (THF).[7] This solution is slowly added to a non-solvent, like methanol or propanol, with vigorous stirring to precipitate the polymer.[7] The precipitated polymer is then collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and dried in a vacuum oven until a constant weight is achieved.
Characterization of Poly(chlorostyrene)
-
Sample Preparation: A dilute solution of the synthesized poly(chlorostyrene) is prepared in a suitable mobile phase, typically HPLC-grade tetrahydrofuran (THF), at a concentration of 1-2 mg/mL.[9] The solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Instrumentation: A size exclusion chromatograph equipped with a refractive index (RI) detector is used. The system consists of a pump, an injector, a set of SEC columns (often polystyrene-divinylbenzene based), and the detector.
-
Analysis: The prepared sample solution is injected into the SEC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the porous column packing. Larger molecules elute first, followed by smaller molecules.
-
Calibration and Calculation: The system is calibrated using narrow molecular weight polystyrene standards.[9][10] The elution times of the poly(chlorostyrene) sample are compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Sample Preparation: A small amount of the dry polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[11][12]
-
Instrumentation: A differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.
-
Analysis: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[13][14] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Interpretation: The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.[15]
-
Specimen Preparation: Test specimens are prepared in a standard "dumbbell" or "dog-bone" shape, typically by injection molding or machining from a compression-molded sheet.[16][17][18] The dimensions of the specimens must conform to the specifications of ASTM D638.
-
Instrumentation: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure elongation is used.[16][17]
-
Testing: The specimen is mounted in the grips of the UTM. The machine pulls the specimen at a constant rate of crosshead displacement until it fractures.[19] The applied force and the elongation of the specimen are recorded throughout the test.
-
Data Analysis: The recorded data is used to generate a stress-strain curve. From this curve, key mechanical properties are determined, including Young's modulus (the slope of the initial linear portion of the curve), tensile strength (the maximum stress the material can withstand), and elongation at break (the strain at which the specimen fractures).[17][19]
References
- 1. 聚(2-氯苯乙烯) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Poly(3-chlorostyrene) – scipoly.com [scipoly.com]
- 3. scribd.com [scribd.com]
- 4. 26125-41-7 CAS MSDS (POLY(2-CHLOROSTYRENE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-Chlorostyrene | 2039-85-2 [chemicalbook.com]
- 6. sonelastic.com [sonelastic.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. ijcrt.org [ijcrt.org]
- 9. benchchem.com [benchchem.com]
- 10. Polystyrene Standards | Agilent [agilent.com]
- 11. web.williams.edu [web.williams.edu]
- 12. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. Differential Scanning Calorimetry (DSC) analysis for Polyethylene and Polystyrene behavior - Kompasiana.com [kompasiana.com]
- 16. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 17. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 18. industrialphysics.com [industrialphysics.com]
- 19. Plastics Tensile Testing for ASTM D638 [intertek.com]
A Comparative Guide to Validating the Structure of 2,6-Dichlorostyrene Copolymers
For researchers, scientists, and drug development professionals, the precise structural validation of copolymers is paramount to ensuring the performance, reproducibility, and safety of new materials. This guide provides an objective comparison of key analytical techniques for validating the structure of 2,6-Dichlorostyrene copolymers, complete with supporting experimental data, detailed methodologies, and visual workflows.
Introduction to this compound Copolymers and Structural Validation
Copolymers containing this compound are of interest for various applications due to the unique properties imparted by the halogenated aromatic monomer, including altered thermal stability, refractive index, and chemical resistance. Validating the structure of these copolymers is a critical step in their development and quality control. This involves determining the copolymer composition (the relative amounts of each monomer), the sequence distribution of the monomers along the polymer chain, the molecular weight, and the molecular weight distribution. A multi-technique approach is often necessary for a comprehensive structural elucidation.
Comparison of Key Analytical Techniques
The three primary techniques for the structural validation of this compound copolymers are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gel Permeation Chromatography (GPC). Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | - Copolymer composition (quantitative) - Monomer sequence distribution (dyads, triads) - Stereochemistry (tacticity) - End-group analysis | - Provides detailed and quantitative structural information at the molecular level.[1] - Can distinguish between different monomer linkages. | - Can be less sensitive for detecting very low concentrations of a comonomer. - Spectral overlap can complicate analysis, sometimes requiring 2D NMR techniques.[2] |
| FTIR Spectroscopy | - Presence of functional groups corresponding to each monomer. - Qualitative assessment of copolymer formation. - Can be used for quantitative analysis with calibration.[3] | - Rapid and non-destructive analysis.[4] - High sensitivity to specific functional groups. | - Primarily qualitative without proper calibration. - Does not provide information on monomer sequencing or molecular weight. |
| Gel Permeation Chromatography (GPC) | - Number-average molecular weight (Mn) - Weight-average molecular weight (Mw) - Polydispersity Index (PDI = Mw/Mn) | - Provides a comprehensive overview of the molecular weight distribution.[5] - Essential for understanding how polymerization conditions affect chain length. | - Does not provide information on the chemical structure or composition of the copolymer. - Requires calibration with appropriate standards.[6] |
Experimental Data and Analysis
To illustrate the application of these techniques, we present representative data for a hypothetical this compound-co-Methyl Methacrylate (2,6-DCS-co-MMA) copolymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the copolymer composition. By integrating the signals corresponding to the protons of each monomer, the molar ratio of the monomers in the copolymer can be calculated.[7]
Table 1: Representative ¹H NMR Data for a 2,6-DCS-co-MMA Copolymer
| Chemical Shift (ppm) | Assignment | Integration Value |
| 7.1 - 7.5 | Aromatic protons (2,6-DCS) | 3.00 |
| 3.6 | O-CH₃ protons (MMA) | 1.50 |
| 0.8 - 2.1 | Backbone -CH₂- and -CH- protons | - |
-
Calculation of Copolymer Composition:
-
The aromatic region of 2,6-DCS has 3 protons.
-
The methoxy group of MMA has 3 protons.
-
Molar ratio of 2,6-DCS : MMA = (Integration of aromatic protons / 3) : (Integration of O-CH₃ protons / 3)
-
Molar ratio = (3.00 / 3) : (1.50 / 3) = 1 : 0.5
-
Therefore, the copolymer contains approximately 66.7 mol% 2,6-DCS and 33.3 mol% MMA.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional groups.[3]
Table 2: Key FTIR Peak Assignments for a 2,6-DCS-co-MMA Copolymer
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch (2,6-DCS) |
| ~2950 | Aliphatic C-H stretch (MMA) |
| ~1730 | C=O stretch (ester in MMA) |
| ~1600, 1470 | Aromatic C=C stretch (2,6-DCS) |
| ~1150 | C-O stretch (ester in MMA) |
| ~750 | C-Cl stretch (2,6-DCS) |
The presence of both the ester carbonyl peak from MMA and the aromatic and C-Cl peaks from 2,6-DCS confirms the formation of a copolymer.
Gel Permeation Chromatography (GPC)
GPC is employed to determine the molecular weight and molecular weight distribution of the copolymer.[5]
Table 3: Representative GPC Data for a 2,6-DCS-co-MMA Copolymer
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 45,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
A PDI value greater than 1 indicates a distribution of polymer chain lengths, which is typical for most polymerization methods.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover all expected proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the relevant peaks corresponding to each monomer.
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the copolymer in a volatile solvent, cast it onto a KBr or NaCl salt plate, and allow the solvent to evaporate completely.
-
ATR: Place a small amount of the solid copolymer directly onto the ATR crystal.
-
-
Instrument Setup:
-
Perform a background scan with no sample in the beam path (for transmission) or with a clean ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the characteristic peaks.
-
Gel Permeation Chromatography (GPC) Protocol
-
Sample Preparation:
-
Dissolve the copolymer in the GPC mobile phase (e.g., THF or chloroform) at a known concentration (typically 1-2 mg/mL).
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Equilibrate the GPC system, including the columns and detectors, with the mobile phase at a constant flow rate and temperature.
-
Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene standards).[1]
-
-
Data Acquisition:
-
Inject a known volume of the filtered sample solution into the GPC system.
-
Record the chromatogram from the detector (typically a refractive index detector).
-
-
Data Processing:
-
Integrate the chromatogram to determine the elution volume profile.
-
Use the calibration curve to convert the elution volumes to molecular weights and calculate Mn, Mw, and PDI.
-
Visualizing the Workflow and Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow for copolymer validation and a logical comparison of the primary analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of this compound copolymers.
Caption: Comparison of information provided by NMR, FTIR, and GPC for copolymer characterization.
Conclusion
A comprehensive and reliable validation of the structure of this compound copolymers necessitates a combination of analytical techniques. NMR spectroscopy provides detailed, quantitative information on the copolymer's composition and microstructure. FTIR offers a rapid method for confirming the incorporation of monomer units, while GPC is indispensable for determining the molecular weight and its distribution. By employing these techniques in a complementary fashion, researchers can gain a thorough understanding of their copolymer's structure, which is essential for developing high-performance materials.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. publications.iupac.org [publications.iupac.org]
- 3. benchchem.com [benchchem.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. 材料科学におけるポリマー分析 [sigmaaldrich.com]
A Comparative Guide to the Quantification of Impurities in 2,6-Dichlorostyrene by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) and key starting materials like 2,6-Dichlorostyrene is critical for ensuring product quality, safety, and efficacy. While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are staples in purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for determining the purity of compounds.[1]
This guide provides an objective comparison of qNMR with traditional chromatographic methods for the analysis of impurities in this compound, supported by a detailed experimental protocol and representative data. qNMR offers a distinct advantage as it is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for specific reference standards for each impurity.[1][2] This is particularly useful in early drug development when impurity standards may not be available.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the availability of reference standards.
| Parameter | ¹H qNMR | HPLC-UV | GC-FID |
| Principle | Signal area is directly proportional to the molar amount of the substance.[1][3][4] | Separation based on polarity, quantification via UV absorbance. | Separation based on volatility, quantification via flame ionization. |
| Reference Standard | Requires a single, stable internal standard of known purity (e.g., Maleic Anhydride).[5] Does not require standards for each impurity. | Requires a calibrated reference standard for the main component and each impurity for accurate quantification.[6] | Requires a calibrated reference standard for the main component and each impurity. |
| Selectivity | Excellent for structural isomers and diastereomers due to distinct chemical shifts and coupling constants.[7] | Dependent on column chemistry and mobile phase; co-elution can be an issue. | High separation efficiency for volatile compounds; may require derivatization for non-volatile impurities.[8] |
| Limit of Quantitation (LOQ) | Typically ~0.1 - 0.2% (w/w).[9] | Generally lower, often in the ppm range, depending on the chromophore. | Very low for volatile compounds, often in the ppm range. |
| Precision (RSD%) | < 2.0% | < 1.5% | < 1.5% |
| Analysis Time per Sample | ~15-30 minutes for data acquisition.[9][10] | ~20-60 minutes, including column equilibration. | ~30-60 minutes, depending on the temperature program. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Involves dissolution, filtration, and sometimes dilution with the mobile phase. | Requires dissolution in a volatile solvent; may require derivatization. |
| Structural Information | Provides direct structural elucidation of unknown impurities from the same spectrum.[11] | None directly; requires hyphenation with Mass Spectrometry (MS). | None directly; requires hyphenation with MS for identification.[8] |
Experimental Workflow and Quantification Logic
The following diagrams illustrate the typical experimental workflow for qNMR analysis and the logical relationship of the variables used in the final purity calculation.
Detailed Experimental Protocol: qNMR of this compound
This protocol outlines the steps for quantifying impurities in a sample of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents
-
Analyte: this compound (MW: 173.04 g/mol )
-
Internal Standard (IS): Maleic Anhydride (MW: 98.06 g/mol , Purity > 99.5%). Reason for choice: High purity, crystalline solid (easy to weigh), simple spectrum (one singlet), and its peak (~7.1 ppm in CDCl₃) does not overlap with the aromatic or vinyl protons of this compound or its likely impurities.
-
Deuterated Solvent: Chloroform-d (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as a chemical shift reference.
2. Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial using an analytical balance. Record the mass (m_analyte).
-
Accurately weigh approximately 10 mg of Maleic Anhydride into the same vial. Record the mass (m_is).
-
Add approximately 0.75 mL of CDCl₃ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 in Bruker terminology).
-
Pulse Angle: 30 degrees. A smaller flip angle helps to ensure that the relaxation delay is sufficient for all protons.
-
Relaxation Delay (D1): 30 seconds. This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton of interest (analyte, impurities, and IS) to ensure full relaxation and accurate integration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Number of Scans (NS): 16-64 scans (adjust to achieve a signal-to-noise ratio > 250:1 for the signals being quantified).
-
Temperature: Maintain a constant temperature, e.g., 298 K.
4. Data Processing
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Reference the spectrum to the TMS signal at 0.00 ppm.[12]
-
Carefully perform phase correction (zero- and first-order) to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals corresponding to the analyte, the internal standard, and any visible impurities.
-
This compound: Integrate a non-overlapping vinyl proton signal.
-
Maleic Anhydride (IS): Integrate the singlet from its two equivalent protons.
-
Impurities: Integrate characteristic, well-resolved signals for each impurity.
-
5. Calculation of Purity The weight percent (w/w %) purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I_analyte: Integral area of the selected signal from this compound.
-
I_is: Integral area of the signal from the internal standard.
-
N_analyte: Number of protons corresponding to the integrated analyte signal.
-
N_is: Number of protons corresponding to the integrated internal standard signal (for Maleic Anhydride, N_is = 2).
-
MW_analyte: Molecular weight of this compound (173.04 g/mol ).
-
MW_is: Molecular weight of the internal standard (98.06 g/mol ).
-
m_analyte: Mass of the this compound sample.
-
m_is: Mass of the internal standard.
-
P_is: Purity of the internal standard (as a percentage).
The amount of individual impurities can be calculated similarly by substituting their respective integral areas, number of protons, and molecular weights.
This guide demonstrates that qNMR is a highly specific, accurate, and efficient method for the quantification of impurities in this compound.[9] Its ability to provide both quantitative data and structural information from a single experiment makes it an invaluable tool in pharmaceutical development and quality control.[2][11] The validation of qNMR methods is increasingly recognized by regulatory bodies, solidifying its role as a primary analytical technique.[3][13]
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. magritek.com [magritek.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Qualitative and quantitative analysis of glutathione and related impurities in pharmaceuticals by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. benchchem.com [benchchem.com]
- 13. usp.org [usp.org]
A Comparative Analysis of Experimental and Theoretical Properties of Poly(2,6-dichlorostyrene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimentally determined and theoretically predicted properties of poly(2,6-dichlorostyrene), a polymer with potential applications in advanced materials and drug delivery systems. The inclusion of chlorine atoms on the phenyl ring is expected to modulate the polymer's thermal stability, refractive index, and solubility, making a thorough understanding of its characteristics essential for its application.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental data alongside theoretically calculated values for key properties of poly(this compound). This direct comparison highlights the degree of congruence between predictive models and empirical measurements.
| Property | Experimental Value | Theoretical Value |
| Glass Transition Temperature (Tg) | 167 °C | ~175 °C |
| Refractive Index (n) | 1.625 | ~1.618 |
Experimental vs. Theoretical Properties: A Closer Look
The experimentally measured glass transition temperature (Tg) of poly(this compound) is reported to be 167 °C.[1] Theoretical calculations, employing the group contribution method, predict a Tg of approximately 175 °C. This relatively small discrepancy of 8°C indicates a good predictive power of the group contribution model for this specific polymer. The slight overestimation by the theoretical model could be attributed to factors not fully captured by the group contribution parameters, such as specific intramolecular interactions or chain packing effects influenced by the bulky chlorine atoms.
In terms of optical properties, the experimental refractive index stands at 1.625.[1] A theoretical estimation based on Quantitative Structure-Property Relationship (QSPR) models yields a refractive index of approximately 1.618. The close agreement between the experimental and theoretical values, with a difference of only 0.007, underscores the utility of QSPR models in predicting the refractive properties of novel polymers.
Experimental Protocols
Detailed methodologies for the synthesis of poly(this compound) and the characterization of its properties are crucial for reproducibility and further research.
Synthesis of Poly(this compound) via Free Radical Polymerization
The synthesis of poly(this compound) can be achieved through free-radical polymerization of the this compound monomer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Toluene or Butanone (solvent)
-
Methanol (non-solvent for precipitation)
-
Inhibitor removal column (e.g., alumina)
-
Schlenk flask and standard glassware
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath with temperature controller
Procedure:
-
Monomer Purification: The this compound monomer should be passed through an inhibitor removal column to eliminate any stabilizing agents that would impede polymerization.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound monomer in the chosen solvent (e.g., toluene). A typical monomer concentration is 1-2 M.
-
Initiator Addition: Add the free-radical initiator (e.g., AIBN) to the monomer solution. The monomer-to-initiator ratio will influence the final molecular weight of the polymer. A common ratio is 200:1.
-
Degassing: To remove oxygen, which can terminate the radical polymerization, the reaction mixture should be subjected to several freeze-pump-thaw cycles or purged with an inert gas (N₂ or Ar) for at least 30 minutes.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath set to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN). Allow the reaction to proceed with stirring for a set period, typically several hours.
-
Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Isolation and Drying: Collect the precipitated white polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Measurement of Glass Transition Temperature (Tg)
Differential Scanning Calorimetry (DSC) is the standard method for determining the glass transition temperature of polymers.
Procedure:
-
Sample Preparation: A small amount of the dried poly(this compound) powder (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
DSC Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The sample is then subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical temperature program would be:
-
Heat from room temperature to 200 °C at a rate of 10 °C/min to erase the thermal history.
-
Cool from 200 °C to room temperature at 10 °C/min.
-
Heat again from room temperature to 200 °C at 10 °C/min.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.
Measurement of Refractive Index
The refractive index of the solid polymer can be measured using an Abbe refractometer.
Procedure:
-
Sample Preparation: A small, flat, and smooth surface of the poly(this compound) sample is required. This can be achieved by melt-pressing a small amount of the polymer powder between two clean glass slides to form a thin, transparent film.
-
Measurement: A drop of a suitable contact liquid with a refractive index higher than that of the polymer is placed on the prism of the Abbe refractometer. The polymer film is then placed on top of the liquid.
-
Reading: The refractive index is read directly from the instrument's scale while looking through the eyepiece and adjusting the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
Visualization of the Comparison Workflow
The following diagram illustrates the logical flow from the synthesis of the monomer to the comparative analysis of the polymer's properties.
Caption: Workflow for comparing properties of poly(this compound).
References
Safety Operating Guide
Proper Disposal of 2,6-Dichlorostyrene: A Guide for Laboratory Professionals
The proper handling and disposal of 2,6-Dichlorostyrene are critical for ensuring laboratory safety and environmental protection. As a chlorinated hydrocarbon, this compound requires specific procedures to mitigate risks associated with its toxicity and potential for environmental harm.[1][2][3] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage this compound waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4] All work with this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2] Keep the compound away from heat, sparks, open flames, and hot surfaces, as it is a combustible liquid.[5]
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[2][6]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[6]
Key Data and Hazards of this compound
For quick reference, the following table summarizes the key quantitative data and hazard information for this compound.
| Property | Value |
| CAS Number | 28469-92-3 |
| Molecular Formula | C₈H₆Cl₂[4] |
| Molecular Weight | 173.04 g/mol [4] |
| Appearance | Clear, colorless liquid[7] |
| Boiling Point | 88-90 °C at 8 mmHg |
| Density | 1.267 g/mL at 25 °C |
| Flash Point | 71 °C (159.8 °F) - closed cup |
| Storage Temperature | 2-8°C |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |
Spill Response Procedures
In the event of a this compound spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[5]
-
Collection: Carefully collect the absorbent material and place it into a suitable, sealable container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected spill cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined below.[1]
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[8]
Waste Disposal Protocol
Under no circumstances should this compound or any halogenated organic compounds be disposed of down the drain.[2][8] Doing so can damage drainage systems and lead to environmental contamination.[9] The proper disposal procedure is as follows:
-
Segregation: this compound waste must be segregated from non-halogenated solvent waste.[3][10] Mixing these waste streams increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[3][11]
-
Waste Container: Collect this compound waste in a designated, clearly labeled "Halogenated Organic Waste" container.[2][8] The container should be made of a compatible material, such as polyethylene, and have a tightly fitting cap to prevent the escape of vapors.[12][13]
-
Labeling: The waste container must be accurately labeled with its contents, including the full chemical name "this compound" and the approximate concentration.[13] Affix a hazardous waste tag as required by your institution.[3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[5][12] Secondary containment should be used for all liquid hazardous waste.[14]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][10] These specialized services will typically handle the final disposal through high-temperature incineration at an approved facility.[9]
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the container labels should be defaced before disposal as regular trash.[1]
Disposal Workflow
The following diagram illustrates the decision-making and handling process for this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. This compound | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | 28469-92-3 [chemicalbook.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. edu.rsc.org [edu.rsc.org]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dichlorostyrene
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for 2,6-Dichlorostyrene, including personal protective equipment (PPE), operational plans, and disposal procedures to ensure a secure laboratory environment.
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed or inhaled and is suspected of causing cancer.[2] Adherence to strict safety protocols is therefore critical when working with this compound.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure. This includes protection for the eyes, face, hands, and body, as well as respiratory protection where ventilation is insufficient.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[1][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4] If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors (such as a type ABEK filter) should be used.[4]
Quantitative Safety Data
Key quantitative safety data for this compound is summarized in the table below for quick reference.
| Property | Value |
| Flash Point | 71 °C (159.8 °F) - closed cup |
| Boiling Point | 88-90 °C at 8 mmHg |
| Density | 1.267 g/mL at 25 °C |
| Storage Temperature | 2-8°C |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for safety. The following step-by-step plan outlines the key procedures.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][4]
-
Designate a specific area for handling this compound.
-
Assemble all necessary materials and PPE before beginning work.
2. Handling the Chemical:
-
Don all required PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
Conduct all manipulations of this compound inside the chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.[4]
-
Keep the container tightly closed when not in use.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Do not let the chemical enter drains.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[1][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4]
5. Storage:
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4]
-
Keep the container tightly closed and store locked up.[1]
-
The recommended storage temperature is between 2-8°C.
6. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
